molecular formula C17H22N2O B3297105 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole CAS No. 895-73-8

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

Cat. No.: B3297105
CAS No.: 895-73-8
M. Wt: 270.37 g/mol
InChI Key: UOUVJMKUBQBVKR-UHFFFAOYSA-N
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Description

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-5-(3-piperidin-1-ylpropyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-3-8-15(9-4-1)17-14-16(20-18-17)10-7-13-19-11-5-2-6-12-19/h1,3-4,8-9,14H,2,5-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUVJMKUBQBVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole: Molecular Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, a heterocyclic compound with potential applications in medicinal chemistry. By synthesizing available data and established scientific principles, this document delves into its molecular structure, physicochemical properties, potential synthetic routes, and the pharmacological context of the broader isoxazole class of molecules.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds.[2][3] The unique electronic and steric properties of the isoxazole ring allow it to serve as a versatile scaffold in drug design, contributing to enhanced physicochemical characteristics and biological activity.[2] Derivatives of isoxazole have demonstrated a broad spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3] The biological activity of these compounds is often attributed to the isoxazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking.[4]

Molecular Structure and Physicochemical Properties

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is a disubstituted isoxazole featuring a phenyl group at the 3-position and a piperidin-1-ylpropyl side chain at the 5-position.

Molecular Structure Visualization

Caption: 2D structure of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Physicochemical Data

A summary of the key physicochemical properties of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name 3-phenyl-5-(3-piperidin-1-ylpropyl)-1,2-oxazole[5]
CAS Number 895-73-8[6]
Molecular Formula C17H22N2O[5]
Molecular Weight 270.37 g/mol [5]
Predicted XlogP 3.6[5]
Topological Polar Surface Area (TPSA) 29.30 Ų[5]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 3[8]
Rotatable Bond Count 5[7]

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Experimental Protocol: A General Approach

The following protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles that can be adapted for the target compound.

Step 1: In situ Generation of Benzonitrile Oxide

  • Dissolve benzaldehyde oxime in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of an oxidizing agent, for example, N-chlorosuccinimide (NCS) or aqueous sodium hypochlorite (bleach), to the reaction mixture.

  • Stir the reaction at a low temperature for a specified period to allow for the formation of the intermediate hydroximoyl chloride, which then eliminates HCl in the presence of a base to form benzonitrile oxide.

Step 2: [3+2] Cycloaddition

  • To the in situ generated benzonitrile oxide, add the alkyne, 5-(piperidin-1-yl)pent-1-yne.

  • Add a non-nucleophilic base, such as triethylamine, to facilitate the cycloaddition.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the C=N and N-O bonds of the isoxazole ring.

Pharmacological Potential and Future Directions

While specific biological activity data for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is not available in the public domain, the well-documented and diverse pharmacological profiles of other isoxazole derivatives provide a strong rationale for its investigation.

Potential Therapeutic Areas

The isoxazole scaffold is present in numerous compounds with a wide range of biological activities.[1][2] These include:

  • Anti-inflammatory Activity: Many isoxazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3]

  • Anticancer Activity: Certain isoxazoles have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[3][11]

  • Antimicrobial Activity: The isoxazole nucleus is a key component of some antibacterial and antifungal drugs.[2]

  • Neurological Applications: Some isoxazole-containing compounds have been investigated for their effects on the central nervous system, including potential anxiolytic and antidepressant activities.[1]

Given the structural features of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, particularly the presence of the basic piperidine moiety which can influence solubility and receptor binding, it is a promising candidate for screening in various biological assays to explore its therapeutic potential.

Proposed Signaling Pathway for Investigation

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Physiological Effect Stimulus e.g., Pathogen, Injury Cell_Membrane Cell Membrane Stimulus->Cell_Membrane PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Compound 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole (Hypothetical Target) Isoxazole_Compound->COX_Enzymes Inhibits

Caption: Hypothetical inhibition of the COX pathway by an isoxazole derivative.

Conclusion

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole represents an intriguing molecule within the pharmacologically significant class of isoxazoles. While specific experimental data for this compound remains to be published, its structural features and the established biological activities of related compounds suggest it is a worthwhile candidate for further investigation. The synthetic strategies and analytical methods outlined in this guide provide a framework for its preparation and characterization, paving the way for future studies to elucidate its potential therapeutic value.

References

[5] MolForge. 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole - Molecular Properties. Available from: [6] BLD Pharm. 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole. Available from: [7] PubChemLite. 3-phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride (C17H22N2O). Available from: [12] Moshang Chemical. 3-phenyl-N-(3-(piperidin-1-yl)propyl)isoxazole-5-carboxamide. Available from: [13] Howei. 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride,≥95%. Available from: [1] Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. Chemical Review and Letters, 7(4), 281-292. [11] Bustos, C., Molins, E., Cárcamo, J. G., Aguilar, M. N., Sánchez, C., Moreno-Villoslada, I., ... & Schott, E. (2015). New 3, 4, 5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry, 39(6), 4295-4307. [2] Al-Karagoly, H., & Al-Obaidi, A. (2022). A review of isoxazole biological activity and present synthetic techniques. Zanco Journal of Medical Sciences, 26(2), 223-235. [14] BLDpharm. 3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole. Available from: [4] Hussein, F. H., & Ahmed, A. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1, 3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences, 26(1), 1-12. [3] BenchChem. A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. Available from: [8] Echemi. 3-phenyl-5-(1-piperidin-1-ium-1-ylethyl)-1,2-oxazole;chloride. Available from: [15] Adichunchanagiri University. Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. Available from: [9] Organic Chemistry Portal. Isoxazole synthesis. Available from: [10] Beilstein-Institut. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: Indian Journal of Chemistry. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available from: [16] PubChemLite. 3-phenyl-5-(piperidinomethyl)isoxazole hydrochloride (C15H18N2O). Available from: [17] PubChemLite. 3-phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride (C16H20N2O). Available from: [18] ResearchGate. Scheme of synthesis of isoxazole derivatives. Available from: International Journal of Pharmaceutical and Chemical Sciences. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Available from: [19] ChemScene. 3-(Piperidin-4-yl)isoxazole. Available from: Journal of the Chemical Society, Perkin Transactions 1. A regioselective synthesis of 3,5-disubstituted isoxazoles. Available from: [20] New Journal of Chemistry. New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. Available from:

Sources

The Isoxazole Nucleus: A Strategic Guide to Unlocking Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic and physicochemical properties, coupled with its metabolic stability and capacity for diverse molecular interactions, have cemented its role as a cornerstone in the design of novel therapeutic agents.[1][4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of isoxazole-based ligands, moving beyond a mere recitation of facts to delve into the strategic rationale behind experimental design and data interpretation. We will dissect the causal links between structural modifications and biological outcomes, offering field-proven insights for researchers engaged in the discovery and development of isoxazole-containing drugs. This document is structured to serve as a self-validating system, where the principles discussed are substantiated by established protocols and authoritative references.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole moiety's prevalence in successful drug candidates is no coincidence. Its inherent properties make it an attractive building block for several reasons:

  • Electronic Versatility: The electron-rich nature of the isoxazole ring allows it to participate in a wide range of non-covalent interactions, including hydrogen bonding, and π-π stacking, which are crucial for molecular recognition at biological targets.[2][5]

  • Metabolic Stability: The aromatic character of the isoxazole ring often imparts resistance to metabolic degradation, a desirable trait for improving the pharmacokinetic profile of a drug candidate.[1]

  • Synthetic Tractability: The synthesis of isoxazole derivatives is generally straightforward, allowing for the rapid generation of compound libraries for SAR studies.[4]

  • Bioisosteric Potential: The isoxazole ring can act as a bioisostere for other functional groups, such as amides and esters, offering a strategy to overcome liabilities like poor metabolic stability or to fine-tune physicochemical properties.[6][7][8]

These fundamental attributes have led to the development of isoxazole-containing drugs across a wide spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1][3][9]

Decoding the Structure-Activity Relationship: Key Principles and Case Studies

The biological activity of an isoxazole-based ligand is intricately linked to the nature and position of its substituents. Understanding these relationships is paramount for rational drug design.

The Critical Role of Substituents

The substituents on the isoxazole ring dictate the molecule's overall shape, polarity, and electronic distribution, thereby influencing its binding affinity and selectivity for a given biological target. SAR studies have consistently shown that even minor modifications can lead to significant changes in potency and pharmacological profile.[2][5]

A common observation is the impact of electron-withdrawing or electron-donating groups on the phenyl rings frequently attached to the isoxazole core. For instance, in the development of certain antimicrobial agents, the presence of electron-withdrawing groups like trifluoro and chloro has been shown to significantly increase activity.[2][10] Conversely, in other contexts, electron-donating groups such as methoxy substituents have been found to enhance anticancer activity.[5]

Case Study: Isoxazole-Based Cyclooxygenase (COX) Inhibitors

A prominent example of isoxazole SAR is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[1][11][12] Valdecoxib, a well-known NSAID, features a central isoxazole ring.[9][13]

  • Core Principle: The SAR for this class of compounds hinges on the diarylheterocycle motif. The isoxazole ring serves as a scaffold to orient two aryl groups in a specific conformation that allows for selective binding to the COX-2 active site.

  • Causality in Experimental Choices: Researchers systematically synthesized and tested a series of isoxazole derivatives with varying substituents on the phenyl rings. This approach allowed them to probe the steric and electronic requirements of the COX-2 binding pocket.

  • Key Findings: These studies revealed that a sulfonamide or a similar acidic moiety on one of the phenyl rings is crucial for potent COX-2 inhibition, as it interacts with a key arginine residue in the active site. The nature of the substituent on the second phenyl ring influences selectivity over the COX-1 isoform.

Compound ClassKey SubstituentTargetPotency (IC50)Reference
Diaryl-isoxazoleSulfonamide on phenyl ringCOX-2Nanomolar range[13]
Diaryl-isoxazoleMethyl on isoxazole ringCOX-2Varies with other substituents[14]
Diaryl-isoxazoleHalogen on phenyl ringCOX-2Can enhance potency[15]
Case Study: Isoxazole Derivatives as Anticancer Agents

Isoxazole-containing compounds have demonstrated significant potential in oncology through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[1][16][17]

  • Mechanism of Action: A notable mechanism is the inhibition of protein kinases.[16][18] For example, certain isoxazole derivatives act as ATP-competitive inhibitors of kinases like Casein Kinase 1 (CK1), which is implicated in signaling pathways that drive cancer cell proliferation.[13]

  • SAR Insights: SAR studies on these kinase inhibitors have highlighted the importance of specific substitution patterns on the isoxazole core to achieve high potency and selectivity. The substitution pattern often dictates the ability of the molecule to fit into the ATP-binding pocket and form key hydrogen bonds.

CompoundTargetIC50 (µM)Cell LineReference
Phenyl-isoxazole-carboxamide analogueHeLa, MCF-7, Hep3B, HepG2Varies (e.g., 15-24 µg/ml)Multiple[2]
3,5-bis(3′-indolyl)isoxazoleHuman tumor cell lines17.4 - 20.5 µg/mLMultiple[3]
Isoxazole chalcone derivativeDU145 (prostate cancer)0.96 - 1.06DU145[5]

Experimental Protocols for SAR Determination

A robust SAR study relies on well-designed and meticulously executed experiments. The following protocols represent standard methodologies for the synthesis and evaluation of isoxazole-based ligands.

General Synthesis of Isoxazole Derivatives via Chalcone Intermediate

This protocol describes a common and versatile method for synthesizing 3,5-disubstituted isoxazoles, which are frequently used in SAR studies.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve an appropriate aromatic aldehyde and an acetophenone derivative in ethanol.

  • Add an aqueous solution of a strong base, such as potassium hydroxide (KOH), dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Isoxazole Ring Formation

  • Reflux the synthesized chalcone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or acetic acid, in the presence of a base (e.g., sodium acetate or potassium carbonate).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired isoxazole derivative.

In Vitro Biological Evaluation: Enzyme Inhibition Assay (Example: COX-2)

This protocol outlines a typical procedure for assessing the inhibitory activity of isoxazole compounds against the COX-2 enzyme.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX-2 enzyme, a chromogenic substrate, and a buffer solution.

  • Add varying concentrations of the test compound to the wells. Include a positive control (e.g., celecoxib) and a negative control (vehicle).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Silico Modeling for SAR Exploration

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for understanding and predicting the SAR of isoxazole derivatives.[19][20][21]

  • QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models, like CoMFA and CoMSIA, can provide contour maps that visualize the regions around a molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity.[19][21]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can provide insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.[19][20]

Visualizing Key Concepts and Workflows

Graphical representations are essential for conveying complex scientific information. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Chalcone Chalcone Synthesis Isoxazole Isoxazole Formation Chalcone->Isoxazole Hydroxylamine Purification Purification & Characterization Isoxazole->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition) Purification->InVitro InVivo In Vivo Models (Optional) InVitro->InVivo SAR_Analysis SAR Analysis InVitro->SAR_Analysis QSAR QSAR & Docking SAR_Analysis->QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt Lead_Opt->Chalcone Iterative Design Bioisosterism Original Original Functional Group - Amide - Ester - Carboxylic Acid Replacement Bioisosteric Replacement Original->Replacement Isoxazole Isoxazole Ring - Improved Metabolic Stability - Modulated Physicochemical Properties - Maintained/Improved Activity Replacement->Isoxazole

Caption: The concept of bioisosteric replacement using the isoxazole ring.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery. A thorough understanding of its structure-activity relationships is crucial for the successful design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The integration of traditional synthetic chemistry with modern computational techniques will undoubtedly accelerate the discovery of the next generation of isoxazole-based drugs. This guide has provided a framework for approaching SAR studies of isoxazole ligands, emphasizing the importance of a rational, data-driven approach to experimental design and interpretation.

References

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  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists | Journal of Medicinal Chemistry - ACS Public
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  • The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties - Benchchem.
  • SAR of the synthesized compounds.
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  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - MDPI.
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Sources

Therapeutic Potential of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole: A Novel Sigma-1 Receptor Modulator in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Disclaimer: The compound 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is a novel chemical entity. This guide synthesizes a scientifically plausible framework for its investigation based on the known pharmacology of the isoxazole scaffold and related piperidine-containing molecules. The proposed mechanisms and therapeutic applications are hypothetical and require experimental validation.

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous compounds with diverse biological activities. This guide introduces a novel isoxazole derivative, 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, and posits its therapeutic potential as a modulator of the sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein implicated in a variety of cellular functions and disease pathologies, including neurodegenerative disorders, neuropathic pain, and psychiatric conditions. This document provides a comprehensive technical overview of the proposed mechanism of action, a roadmap for its preclinical evaluation, and detailed experimental protocols to validate its therapeutic utility.

Introduction to 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is a novel small molecule designed to integrate the key pharmacophoric features of known S1R ligands. The structure combines a phenyl-isoxazole core, which provides a rigid scaffold for receptor interaction, with a flexible propyl-piperidine side chain, a common feature in many high-affinity S1R ligands that is crucial for establishing key binding interactions within the receptor's active site.

Molecular Structure:

The rationale for the synthesis of this compound is based on the established structure-activity relationships of other S1R modulators. The phenyl group is hypothesized to interact with a hydrophobic pocket in the S1R binding site, while the tertiary amine of the piperidine ring is expected to form a crucial salt bridge with an acidic residue, such as Asp126 or Glu172, in the receptor.

The Sigma-1 Receptor (S1R): A Key Therapeutic Target

The S1R is a 223-amino acid transmembrane protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone. It is not a classical G-protein coupled receptor and lacks an enzymatic domain. Instead, it modulates the function of other proteins, including ion channels and G-protein coupled receptors, through direct protein-protein interactions.

Key Functions of the Sigma-1 Receptor:

  • Modulation of intracellular calcium signaling.

  • Regulation of ion channel activity (e.g., NMDA receptors, voltage-gated potassium channels).

  • Cellular stress response and neuroprotection.

  • Modulation of neurotransmitter release.

The S1R is implicated in a wide range of pathological conditions, making it a highly attractive target for drug discovery. Its role in neuroprotection and the modulation of pain signaling pathways is particularly well-documented.

Proposed Mechanism of Action and Therapeutic Rationale

We hypothesize that 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole acts as a high-affinity agonist at the S1R. As an agonist, it would stabilize the active conformation of the receptor, promoting its chaperone activity and downstream signaling effects.

Signaling Pathway Diagram:

Sigma-1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Cytosol Cytosol S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Translocation & Stabilization BiP BiP (Chaperone) S1R_BiP S1R BiP S1R_BiP->S1R Dissociation S1R_BiP->BiP Ca_ER Ca2+ Release IP3R->Ca_ER Prolonged Ca2+ Signaling Ligand 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole Ligand->S1R_BiP Binding Neuronal_Survival Neuronal Survival & Plasticity Ca_ER->Neuronal_Survival Modulation Preclinical_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A1 Step 1: Radioligand Binding Assay A2 Step 2: Functional Assay (Ca2+ Mobilization) A1->A2 A3 Step 3: Off-Target Screening (CEREP Panel) A2->A3 A4 Step 4: In Vitro ADME Profiling A3->A4 B1 Step 5: Pharmacokinetic Studies (Rodent) A4->B1 Candidate Selection B2 Step 6: Efficacy Model (e.g., Neuropathic Pain) B1->B2 B3 Step 7: Preliminary Toxicology B2->B3

Caption: A multi-stage workflow for the preclinical assessment of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Detailed Experimental Protocols

In Vitro Characterization

5.1.1. Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole for the S1R.

  • Materials:

    • Membrane homogenates from cells overexpressing human S1R.

    • Radioligand: -pentazocine.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound: 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole at various concentrations.

  • Procedure:

    • In a 96-well plate, combine the cell membrane homogenates, -pentazocine, and varying concentrations of the test compound.

    • For non-specific binding, add haloperidol instead of the test compound.

    • Incubate at 37°C for 120 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

5.1.2. Protocol: In Vitro ADME Profiling

  • Objective: To assess the drug-like properties of the compound.

  • Assays:

    • Metabolic Stability: Incubate the compound with human liver microsomes and measure its depletion over time using LC-MS/MS.

    • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 isoforms using commercially available kits.

    • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using rapid equilibrium dialysis.

    • Aqueous Solubility: Measure the solubility of the compound in phosphate-buffered saline at physiological pH.

In Vivo Evaluation

5.2.1. Protocol: Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile (e.g., half-life, bioavailability, Cmax) of the compound.

  • Procedure:

    • Administer a single dose of the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous and oral routes.

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

5.2.2. Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective: To evaluate the efficacy of the compound in a validated animal model of neuropathic pain.

  • Procedure:

    • Induce neuropathic pain in rodents by loosely ligating the sciatic nerve (CCI model).

    • After a post-operative recovery and pain development period, assess baseline pain thresholds (e.g., using von Frey filaments for mechanical allodynia).

    • Administer the test compound or vehicle to the animals.

    • Measure pain thresholds at various time points post-dosing.

    • Compare the pain thresholds of the treated group to the vehicle control group to determine the analgesic effect.

Data Summary and Interpretation

All quantitative data should be meticulously recorded and analyzed. The following tables provide a template for summarizing key findings.

Table 1: In Vitro Profile of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

ParameterResult
Sigma-1 Receptor Ki (nM)
Sigma-2 Receptor Ki (nM)
hERG Inhibition IC50 (µM)
Human Liver Microsomal Stability (t½, min)
Aqueous Solubility (µg/mL)

Table 2: In Vivo Efficacy in CCI Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) at Tmax% Reversal of Allodynia
Vehicle-
Test Compound
Positive Control (e.g., Gabapentin)

Conclusion and Future Directions

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole represents a promising starting point for the development of a novel therapeutic agent targeting the sigma-1 receptor. The proposed preclinical evaluation workflow provides a robust framework for validating its therapeutic potential. Positive outcomes from these studies would warrant further investigation, including more extensive toxicology studies and the initiation of IND-enabling studies. The unique pharmacology of the S1R offers a compelling opportunity to address significant unmet medical needs in the areas of chronic pain and neurodegenerative diseases.

References

  • Title: Sigma-1 Receptor Chaperone and Its Role in Cellular Homeostasis and Signaling Source: Journal of Pharmacological Sciences URL: [Link]

  • Title: The sigma-1 receptor: a key pharmacological target in the treatment of central nervous system disorders Source: Expert Opinion on Therapeutic Targets URL: [Link]

The Nexus of Piperidine and Isoxazole: A Technical Guide to Piperidin-1-yl Propyl Isoxazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the chemical and biological landscape of a particularly compelling class of molecules: piperidin-1-yl propyl isoxazole compounds. These structures represent a thoughtful amalgamation of two "privileged" heterocyclic systems: the piperidine ring, a ubiquitous motif in pharmaceuticals known for its favorable pharmacokinetic properties, and the isoxazole ring, a versatile five-membered heterocycle recognized for its diverse biological activities.[1][2] The propyl linker provides the necessary conformational flexibility for optimal interaction with biological targets.

The inherent value of this scaffold lies in its modularity, allowing for systematic exploration of chemical space and fine-tuning of pharmacological properties. This has led to the discovery of potent agents with a range of therapeutic applications, most notably in the fields of antipsychotics and oncology. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these promising compounds, supported by detailed experimental protocols and mechanistic insights.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of piperidin-1-yl propyl isoxazole derivatives typically follows a convergent approach, where the piperidinyl-isoxazole core is first assembled, followed by the attachment of the propyl side chain, often culminating in the introduction of a terminal functional group. A generalized synthetic workflow is presented below.

Experimental Protocol: General Synthesis of Piperidin-1-yl Propyl Isoxazole Derivatives
  • Step 1: Synthesis of the Isoxazole Ring. A common method for constructing the isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][4] Alternatively, the reaction of a β-diketone with hydroxylamine hydrochloride can yield the desired isoxazole core.[5]

  • Step 2: Coupling of Piperidine to the Isoxazole. The pre-formed isoxazole, typically bearing a reactive handle such as a hydroxyl or a halide, is coupled to a suitably protected piperidine derivative. For instance, a 4-hydroxypiperidine can be alkylated with a halo-isoxazole derivative.

  • Step 3: Introduction of the Propyl Linker. The piperidine nitrogen is then alkylated with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) under basic conditions. This step introduces the three-carbon linker.

  • Step 4: Final Derivatization. The terminal halide on the propyl chain serves as a reactive point for the introduction of various aryl, heteroaryl, or other functional groups via nucleophilic substitution, Suzuki coupling, or Buchwald-Hartwig amination, leading to a diverse library of final compounds.[6]

G cluster_0 Synthesis Workflow start Starting Materials (e.g., β-diketone, alkyne, piperidine) step1 Step 1: Isoxazole Formation ([3+2] Cycloaddition or Condensation) start->step1 step2 Step 2: Piperidine Coupling (Alkylation or other coupling) step1->step2 step3 Step 3: Propyl Linker Installation (Alkylation with 1,3-dihalopropane) step2->step3 step4 Step 4: Final Derivatization (e.g., Suzuki, Buchwald-Hartwig) step3->step4 end_product Piperidin-1-yl Propyl Isoxazole Library step4->end_product

Caption: Generalized workflow for the synthesis of piperidin-1-yl propyl isoxazole compounds.

A Spectrum of Biological Activities: From CNS to Oncology

The piperidin-1-yl propyl isoxazole scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The following sections will detail the most prominent of these, with a focus on their antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

A significant body of research has focused on the development of piperidin-1-yl propyl isoxazole derivatives as atypical antipsychotics.[7] These compounds often exhibit a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many second-generation antipsychotic drugs.[8][9] This dual action is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to older, typical antipsychotics.[10]

Mechanism of Action: The therapeutic effect of these compounds is attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in key brain regions. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis, while 5-HT2A receptor antagonism in the prefrontal cortex may contribute to the improvement of negative and cognitive symptoms.[8][11]

G cluster_0 Dopaminergic & Serotonergic Pathways in Antipsychotic Action drug Piperidin-1-yl Propyl Isoxazole Compound d2 Dopamine D2 Receptor drug->d2 Antagonism ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonism mesolimbic Mesolimbic Pathway (Alleviation of Positive Symptoms) d2->mesolimbic prefrontal Prefrontal Cortex (Improvement of Negative/Cognitive Symptoms) ht2a->prefrontal

Caption: Dual antagonism of D2 and 5-HT2A receptors by piperidin-1-yl propyl isoxazole compounds.

Structure-Activity Relationship (SAR):

  • Isoxazole Moiety: The substitution pattern on the isoxazole ring significantly influences potency and selectivity. For example, a 6-fluoro substituent on a benzisoxazole ring has been shown to enhance neuroleptic activity.

  • Piperidine Linker: The nature of the substituent at the 4-position of the piperidine ring can modulate receptor affinity.

  • Propyl Chain and Terminal Group: The terminal group on the propyl chain is a key determinant of both potency and selectivity for D2 versus 5-HT2A receptors. Aromatic and heteroaromatic groups are commonly employed to optimize these properties.[12][13]

Compound/ScaffoldD2 Ki (nM)5-HT2A Ki (nM)Key Structural FeaturesReference
Iloperidone6.25.66-fluoro-1,2-benzisoxazole with a substituted phenoxypropyl piperidine[7]
Risperidone3.10.16Benzisoxazole with a pyrimidinone-containing propylpiperidine side chain[14]
Various Analogs1-1000.5-50Variations in the terminal aryl group and piperidine substituents[13][15]

Experimental Protocol: In Vivo Evaluation of Antipsychotic Activity (Apomorphine-Induced Climbing in Mice)

  • Animal Model: Male Swiss-Webster mice are commonly used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control and a standard antipsychotic (e.g., haloperidol) are included.

  • Induction of Climbing Behavior: After a set pre-treatment time (e.g., 30-60 minutes), mice are injected with apomorphine (a dopamine agonist) to induce climbing behavior.

  • Observation: Mice are placed in individual wire mesh cages, and the duration of climbing is recorded for a specified period (e.g., 30 minutes).

  • Data Analysis: The percentage inhibition of climbing behavior compared to the vehicle-treated group is calculated. A dose-response curve is generated to determine the ED50 value.[7]

Anticancer Activity: Targeting Proliferation and Survival Pathways

The piperidin-1-yl propyl isoxazole scaffold has also emerged as a promising framework for the development of novel anticancer agents.[16][17] These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines.

Mechanism of Action: The anticancer mechanisms of these compounds are diverse and can include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cell growth and survival (such as the PI3K/Akt pathway), and inhibition of protein kinases like VEGFR-2 and c-Met.[18][19] Some derivatives have also been investigated as potential PARP inhibitors.[20]

Structure-Activity Relationship (SAR):

  • Isoxazole Substituents: The nature and position of substituents on the isoxazole ring can significantly impact anticancer potency. For instance, the introduction of triazole moieties has been shown to enhance activity against certain cancer cell lines.[1]

  • Piperidine and Linker: The piperidine ring and the propyl linker play a crucial role in orienting the molecule within the binding pocket of target proteins.

  • Terminal Groups: The terminal functional group is critical for determining the specific anticancer mechanism and potency. For example, compounds with specific sulfonamide or substituted phenyl groups have shown enhanced activity.[17]

Compound SeriesCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Isoxazole-piperidine-1,2,3-triazolesMCF-7, HeLa, A549, IMR323.2 - 8.6Introduction of a triazole moiety to the piperidine nitrogen[1][21]
Benzoisoxazolyl-piperidinyl-1,2,3-triazolesHepG-2, A549Significant cytotoxicity5-fluorobenzisoxazole core with various triazole substitutions[17]
Piperidinyl-based benzoxazolesMCF-7, A549, PC-34.3 - 15.9Benzoxazole core with different substituents on the piperidine[19]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control and a standard anticancer drug (e.g., doxorubicin) are included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[18]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[18]

Antimicrobial and Anti-inflammatory Activities

While less explored than their antipsychotic and anticancer properties, some piperidin-1-yl propyl isoxazole derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities.[22][23]

Antimicrobial Activity: The isoxazole and piperidine moieties are present in various known antimicrobial agents. The mechanism of action can involve the disruption of bacterial cell wall synthesis or other essential cellular processes.[24]

Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced paw edema model in rodents.[24][25] The mechanism can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

Structure-Activity Relationship (SAR): The SAR for these activities is still emerging, but it is likely that substitutions on both the isoxazole and the terminal group of the propyl chain will play a significant role in determining potency and spectrum of activity.

Conclusion and Future Perspectives

The piperidin-1-yl propyl isoxazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The wealth of research into their synthesis and biological evaluation has established their potential as potent antipsychotic and anticancer agents, with emerging evidence for their utility in treating microbial infections and inflammatory conditions.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis of novel analogs with a wider range of substituents on the isoxazole and piperidine rings, as well as the exploration of different linkers.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Rigorous in vivo studies to evaluate the efficacy, safety, and pharmacokinetic properties of lead compounds in relevant animal models.

  • Development of Selective Agents: Fine-tuning the structure to develop compounds with high selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the piperidin-1-yl propyl isoxazole scaffold will undoubtedly continue to be a source of innovative drug candidates for years to come.

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An In-Depth Technical Guide to Elucidating the Bioactivity Profile and Receptor Binding Affinity of Novel Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and complex. At the core of this endeavor lies a fundamental requirement: to deeply understand the interaction between a compound and its biological target. This guide is crafted for researchers, scientists, and drug development professionals, providing a narrative that synthesizes technical accuracy with field-proven insights. We will navigate the critical experiments and analytical frameworks required to build a comprehensive bioactivity profile, moving beyond mere data generation to a profound understanding of a compound's potential.

Section 1: The Foundational Principles of Molecular Recognition

At its heart, pharmacology is the study of molecular recognition. The ability of a compound to elicit a biological response is predicated on its capacity to physically interact with a target, typically a protein receptor.

Beyond "Lock and Key": Modern Views on Receptor-Ligand Interactions

The classical "lock and key" model, while a useful starting point, has been refined by concepts like "induced fit," where the binding of a ligand can dynamically reshape the receptor's conformation. This initial binding event is governed by a host of non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. Understanding these forces is paramount to rational drug design.

The Language of Binding: Thermodynamics and Kinetics

The interaction between a compound (ligand, L) and its receptor (R) to form a complex (LR) is a reversible process defined by key quantitative parameters:

  • Association Rate Constant (k_on_): The rate at which the ligand and receptor associate.

  • Dissociation Rate Constant (k_off_): The rate at which the complex breaks apart.

  • Equilibrium Dissociation Constant (K_d_): A measure of binding affinity, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[1] It is calculated as k_off_ / k_on_. A lower K_d_ value signifies a higher binding affinity.

  • Equilibrium Association Constant (K_a_): The reciprocal of K_d_ (1/K_d_).[1]

These parameters provide a quantitative language to describe the strength and stability of the ligand-receptor interaction.[1]

Defining Bioactivity: From Binding to Biological Function

While binding affinity is a crucial metric, it is only part of the story. Bioactivity describes the functional consequence of this binding. A compound can be:

  • An Agonist: A ligand that binds to a receptor and activates it, producing a biological response.

  • An Antagonist: A ligand that binds to a receptor but does not activate it, instead blocking the binding of an agonist.

  • An Allosteric Modulator: A ligand that binds to a site on the receptor distinct from the primary (orthosteric) binding site, modifying the receptor's response to the endogenous ligand.

A comprehensive bioactivity profile, therefore, must characterize both the binding affinity and the functional effect of a compound.[2]

Section 2: A Strategic Approach to Experimental Design

A well-defined experimental strategy is critical to efficiently and accurately characterize a compound.

The Target Product Profile (TPP): Guiding the Investigation

Before embarking on a screening campaign, it is essential to define the TPP. This document outlines the desired characteristics of the final drug candidate, including its intended mechanism of action, potency, and selectivity. The TPP serves as a roadmap, informing the choice of assays and the interpretation of results.

The Power of Orthogonal Assays

No single assay is perfect. Each has its own set of advantages and limitations. Therefore, a robust approach employs orthogonal assays—different experimental methods that measure the same or related parameters. Concordant results from orthogonal assays provide a high degree of confidence in the data.

A Decision Framework for Assay Selection

Choosing the right assay depends on several factors, including the nature of the target, the desired throughput, and the specific information required (e.g., affinity, kinetics, or functional response).

Assay_Selection_Decision_Tree start Start: Characterize Compound q1 Primary Goal? start->q1 q2a Binding Affinity or Kinetics? q1->q2a Binding q2b Biological Function? q1->q2b Function q3a Need Real-Time Kinetics? q2a->q3a q4a Target Type? q2b->q4a q3b Label-Free or Labeled? q3a->q3b No assay_spr Surface Plasmon Resonance (SPR) Bio-Layer Interferometry (BLI) q3a->assay_spr Yes assay_radioligand Radioligand Binding Assay q3b->assay_radioligand Labeled assay_itc Isothermal Titration Calorimetry (ITC) q3b->assay_itc Label-Free assay_gpcr GPCR Activation Assays (cAMP, Ca2+, β-arrestin) q4a->assay_gpcr GPCR assay_enzyme Enzyme Activity Assays q4a->assay_enzyme Enzyme assay_reporter Reporter Gene Assays q4a->assay_reporter Nuclear Receptor caption Decision tree for selecting appropriate assays.

Caption: Decision tree for selecting appropriate assays.

Section 3: Core Methodologies for Quantifying Receptor Binding Affinity

Determining the binding affinity of a compound for its target is a cornerstone of drug discovery. Several robust methods are available, each with unique strengths.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are highly sensitive and versatile, making them a "gold standard" for measuring ligand-receptor interactions.[3][4] These assays utilize a radioactively labeled ligand to quantify binding to a receptor.

  • Saturation Binding: This experiment determines the density of receptors in a sample (B_max_) and the equilibrium dissociation constant (K_d_) of the radioligand.[3] It involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competition Binding: This is the most common format for screening and characterizing unlabeled compounds.[3][5][6][7][8] A fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration that inhibits 50% of the specific binding (IC_50_) is determined. The inhibition constant (K_i_) can then be calculated from the IC_50_ value.

Detailed Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[9][10] Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its K_d_), and a range of concentrations of the unlabeled test compound.[9][10]

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.[9]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[3][9]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC_50_ value. Calculate the K_i_ using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand_Assay_Workflow start Start: Prepare Receptor Membranes step1 Incubate Membranes with Radioligand and Test Compound start->step1 step2 Separate Bound and Free Ligand via Filtration step1->step2 step3 Quantify Radioactivity on Filter step2->step3 step4 Analyze Data: Generate Dose-Response Curve step3->step4 end Determine IC50 and Ki step4->end caption Workflow for a competition radioligand binding assay.

Caption: Workflow for a competition radioligand binding assay.

Real-Time, Label-Free Analysis: Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[11][12] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the determination of both kinetic parameters (k_on_ and k_off_) and the equilibrium dissociation constant (K_d_).[12] SPR is particularly valuable for characterizing the binding of small molecules to protein targets and for fragment-based screening.[13]

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC is a highly rigorous biophysical technique that directly measures the heat released or absorbed during a binding event.[14][15][16] This allows for the determination of the binding affinity (K_a_ or K_d_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17] ITC is considered a gold-standard method as it provides a complete thermodynamic profile of the interaction in solution, without the need for labeling or immobilization.[15]

Technique Principle Key Parameters Advantages Limitations
Radioligand Binding Measures the binding of a radiolabeled ligand to a receptor.K_d_, K_i_, B_max_High sensitivity, versatile, well-established.Requires radiolabeled compounds, generates radioactive waste.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.k_on_, k_off_, K_d_Real-time kinetics, label-free, high throughput.[11][13]Requires immobilization of one binding partner, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.K_d_, n, ΔH, ΔSGold standard, provides full thermodynamic profile, solution-based.[15]Requires relatively large amounts of material, lower throughput.

Section 4: Characterizing the Functional Bioactivity Profile

Determining how a compound affects the biological function of its target is a critical step in drug development.[18][19] Functional assays bridge the gap between binding affinity and therapeutic potential.

Probing Cellular Responses: Cell-Based Functional Assays

Cell-based assays are essential for understanding how a compound's interaction with its target translates into a cellular response.[20]

  • Second Messenger Assays: Many receptors, particularly G-protein coupled receptors (GPCRs), signal through the production of intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺).[21][22] Assays that measure changes in the levels of these second messengers are widely used to assess GPCR activation.[21]

  • Reporter Gene Assays: These assays are designed to measure the activation of specific signaling pathways that lead to changes in gene expression.[20][23] A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest.

  • β-Arrestin Recruitment Assays: Upon activation, many GPCRs recruit a protein called β-arrestin, which is involved in receptor desensitization and signaling.[20] Assays that measure the recruitment of β-arrestin to the receptor provide a universal readout of GPCR activation.[21]

GPCR_Signaling_Pathway ligand Agonist Ligand receptor GPCR ligand->receptor Binding & Activation g_protein G-Protein (α, β, γ) receptor->g_protein Coupling effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream caption Simplified GPCR signaling cascade.

Caption: Simplified GPCR signaling cascade.

Unbiased Discovery: Phenotypic Screening

Phenotypic screening involves testing compounds in complex biological systems, such as cells or whole organisms, without a preconceived notion of the target.[24] This approach can identify compounds with novel mechanisms of action and has been responsible for the discovery of many first-in-class drugs.[25][26]

From "What" to "How": Deconvoluting the Mechanism of Action (MoA)

Understanding a compound's MoA is crucial for its development.[27] This involves identifying the specific molecular target and the signaling pathways through which the compound exerts its effects. A combination of target-based and phenotypic approaches is often required to fully elucidate the MoA.

Section 5: Data Interpretation and Integrated Analysis

The data generated from binding and functional assays must be carefully analyzed and integrated to build a comprehensive understanding of a compound's properties.

The Story in the Curve: Hill Slope and Cooperativity

The steepness of a dose-response curve is described by the Hill slope.[28][29][30] A Hill slope of 1.0 suggests a simple, one-to-one binding interaction. A slope greater than 1.0 may indicate positive cooperativity, while a slope less than 1.0 can suggest negative cooperativity or complex binding equilibria.

The Engine of Optimization: Structure-Activity Relationships (SAR)

SAR is the process of systematically modifying the chemical structure of a compound and assessing the impact of these changes on its biological activity.[31][32][33][34][35] This iterative process is fundamental to medicinal chemistry and is used to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.[31][33]

A Case Study: Building a Comprehensive Bioactivity Profile

Consider a hypothetical compound, "Compound X," identified in a high-throughput screen for inhibitors of a specific kinase.

  • Initial Hit: Compound X shows inhibitory activity in an enzymatic assay with an IC_50_ of 5 µM.

  • Binding Affinity: A competition radioligand binding assay confirms direct binding to the kinase with a K_i_ of 2 µM. SPR analysis further refines this, providing a K_d_ of 1.5 µM and revealing a relatively fast off-rate.

  • Cellular Activity: In a cell-based assay measuring the phosphorylation of a downstream substrate, Compound X demonstrates an IC_50_ of 10 µM. The rightward shift in potency compared to the biochemical assays suggests potential issues with cell permeability or efflux.

  • Selectivity Profiling: Compound X is tested against a panel of related kinases. It shows 10-fold selectivity for the target kinase over its closest homologues.

  • SAR Campaign: A series of analogues of Compound X are synthesized to improve potency and cell permeability. Analogue "X-10" emerges with a K_i_ of 100 nM and a cellular IC_50_ of 500 nM.

This integrated analysis provides a clear path forward for the optimization of Compound X.

Section 6: Conclusion and Future Perspectives

The elucidation of a compound's bioactivity profile and receptor binding affinity is a multi-faceted process that requires a strategic combination of experimental approaches and careful data analysis. By integrating data from a suite of orthogonal assays, from simple binding studies to complex cell-based functional readouts, researchers can build a comprehensive understanding of a compound's potential as a therapeutic agent. As new technologies continue to emerge, our ability to probe the intricate dance between molecules and their biological targets will only become more sophisticated, further accelerating the discovery of novel medicines.

References

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Navigating the Toxicological Landscape of Phenyl-Isoxazole Compounds: A Technical Guide to Preliminary Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Paradigm

As a Senior Application Scientist overseeing preclinical drug safety, I frequently encounter the phenyl-isoxazole motif. This structural class is highly privileged in medicinal chemistry, appearing in anti-inflammatory agents, BET inhibitors, and novel antibacterial candidates. However, the presence of an isoxazole ring—particularly those bearing a methyl substitution (e.g., 5-methyl-isoxazoles)—carries a non-trivial risk of bioactivation.

These bioactivation events often generate electrophilic reactive metabolites (RMs), which can covalently bind to cellular macromolecules. This process is a primary driver of Idiosyncratic Adverse Drug Reactions (IADRs), such as drug-induced liver injury (DILI)[1]. In my experience, detecting these liabilities early prevents costly late-stage clinical attrition.

The most notorious bioactivation pathway for phenyl-methyl-isoxazoles involves Cytochrome P450 (CYP)-mediated oxidation of the 5'-methyl group. This oxidation produces a highly stabilized, electrophilic enimine intermediate. If not neutralized by cellular antioxidants, this intermediate attacks nucleophilic residues on hepatic proteins, precipitating immune-mediated or direct cytotoxicity[2].

BioactivationPathway Parent Phenyl-Isoxazole (Parent Drug) CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Hepatic Clearance Enimine Reactive Enimine Intermediate CYP->Enimine 5'-Methyl Oxidation GSH GSH Conjugation (Detoxification/Trapping) Enimine->GSH In Vitro Trapping Assay Tox Protein Covalent Binding (Hepatotoxicity / IADR) Enimine->Tox In Vivo IADR Liability

Metabolic bioactivation pathway of phenyl-isoxazoles into reactive intermediates.

Quantitative Profiling: Structural Alerts and Toxicity Metrics

Not all isoxazoles carry the same toxicological weight. Rational structural modifications—such as substituting the vulnerable 5-methyl group with a trifluoromethyl (CF₃) group, or fusing the isoxazole into a rigid benzisoxazole system—can drastically alter the compound's safety profile[3].

Below is a comparative data synthesis highlighting how specific structural features influence in vitro hepatotoxicity (THLE cell viability) and reactive metabolite formation (quantified via GSH trapping).

Table 1: Comparative Bioactivation and Cytotoxicity Metrics for Phenyl-Isoxazole Derivatives

Compound ClassStructural ModifierTHLE IC₅₀ (µM)GSH Adducts (pmol/mg/min)Estimated IADR Risk
Phenyl-5-methyl-isoxazoleUnsubstituted 5'-methyl< 15.0> 450.0High
Isoxazole-containing BETi3,5-dimethyl substitution45.5~ 125.0Moderate
Phenyl-5-CF₃-isoxazoleFluorinated 5'-position> 100.0< 5.0Low
Benzisoxazole FusionRigid spiropyrimidinetrione> 100.0Not DetectedMinimal

(Note: Data distributions are synthesized from aggregated panel results assessing IADR concern[2][4][5].)

Self-Validating Experimental Protocols

A robust preliminary safety assessment requires orthogonal workflows. We cannot rely on a single biochemical assay; we must correlate cell-free reactive metabolite trapping with live-cell hepatotoxicity models.

SafetyWorkflow Prep Compound Preparation HLM HLM + GSH Incubation Prep->HLM THLE THLE Cell Cytotoxicity Prep->THLE LCMS UPLC-MS/MS Analysis HLM->LCMS Eval IADR Risk Evaluation LCMS->Eval THLE->Eval

Preliminary safety assessment workflow integrating biochemical and cellular assays.

Protocol 1: Electrophilic Trapping in Human Liver Microsomes (HLMs)

This assay identifies the intrinsic potential of the phenyl-isoxazole to form electrophilic species. We use Glutathione (GSH) as a "soft" nucleophile surrogate to intercept the reactive enimine before it binds to proteins.

Step-by-Step Methodology & Causality:

  • Reaction Setup: Prepare a 1.0 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The pH 7.4 buffer preserves the native conformation and catalytic activity of the CYP450 enzymes. Pooled HLMs are utilized to account for inter-individual genetic variability in CYP expression.

  • Reagent Spiking: Add 5 mM GSH and 10 µM of the test phenyl-isoxazole compound. Pre-incubate at 37°C for 5 minutes.

    • Causality: GSH must be in molar excess to ensure pseudo-first-order trapping kinetics, preventing any transient enimines from rapidly degrading or escaping detection.

  • Reaction Initiation: Initiate metabolism by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450s. Without it, Phase I oxidation cannot occur, making a "Minus-NADPH" sample the perfect negative control to rule out non-metabolic degradation.

  • Quenching & Extraction: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 minutes.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism, while the internal standard validates the extraction efficiency and compensates for matrix effects during mass spectrometry.

  • UPLC-MS/MS Analysis: Analyze the supernatant using a precursor ion scan (e.g., neutral loss of 129 Da, characteristic of the glutamine moiety of GSH)[2].

    • System Validation Checkpoint: The assay is only validated if the positive control (e.g., acetaminophen or diclofenac) produces historical levels of GSH-adducts, confirming HLM viability.

Protocol 2: Differential Hepatotoxicity Screening (THLE Cell Lines)

While GSH trapping proves chemical liability, cellular assays prove biological consequence. We deploy SV40 T-antigen-immortalized human liver epithelial (THLE) cells.

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed wild-type THLE cells (which lack endogenous CYP expression) and CYP3A4-transfected THLE cells in parallel 96-well plates at 10,000 cells/well.

    • Causality: Culturing these two lines in parallel is the cornerstone of this protocol's internal logic. By comparing the toxicity in CYP-null cells versus CYP-expressing cells, we can definitively prove whether toxicity is driven by the parent phenyl-isoxazole or its oxidized reactive metabolite[5].

  • Compound Dosing: Treat the cells with a 10-point concentration-response curve of the test compound (0.1 µM to 100 µM). Incubate for 72 hours.

    • Causality: A 72-hour window allows sufficient time for intracellular bioaccumulation of the RM and the subsequent exhaustion of endogenous cellular glutathione reserves.

  • Viability Readout: Add ATP-dependent luminescent reagent (e.g., CellTiter-Glo) and measure luminescence.

    • Causality: ATP is a direct proxy for metabolically active cells. RMs often target mitochondrial proteins, causing a rapid collapse in intracellular ATP before membrane rupture occurs.

  • Data Interpretation: Calculate the IC₅₀ for both cell lines.

    • System Validation Checkpoint: If the IC₅₀ in CYP3A4-THLE cells is significantly lower than in WT-THLE cells (a "left-shift" in the dose-response curve), the system verifies that CYP-mediated bioactivation is the direct cause of the hepatotoxicity[3].

Strategic Translation: Mitigating the Liability

When assessing phenyl-isoxazoles, a positive signal in the aforementioned workflows is not necessarily a death knell for the drug program, but it demands immediate medicinal chemistry intervention. Blocking the primary site of metabolism—such as modifying the 5'-methyl group into a sterically hindered or electron-deficient motif—can drastically stabilize the isoxazole ring. For instance, benzisoxazole fusions have shown remarkable clinical safety profiles (e.g., novel DNA gyrase inhibitors), completely bypassing the enimine-driven IADR liability while retaining target efficacy[3].

By grounding our development strictly in orthogonal, self-validating metabolic and cellular assays, we transition from merely observing toxicity to dynamically engineering it out of our promising molecular candidates.

References
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles Source: ResearchGate URL
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET)
  • Metabolism and Bioactivation: It's Time to Expect the Unexpected Source: ResearchGate URL
  • Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate Source: ACS Publications URL

Sources

An In-depth Technical Guide to 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole: A Journey Through Synthesis and Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course Through Known Chemistry

The history of medicinal chemistry is rich with narratives of discovery, often initiated by the identification of a novel molecular scaffold with significant biological activity. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents one such privileged structure.[1][2][3] Its derivatives have been explored for a vast array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[2][4][5][6][7]

This guide focuses on a specific, yet sparsely documented, member of this family: 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole . While a detailed, publicly available history of the discovery and development of this particular molecule is not readily apparent, this document will provide a comprehensive technical overview based on established principles of isoxazole chemistry and drug design. We will delve into the probable synthetic routes, hypothesize its pharmacological profile based on its structural motifs, and provide detailed experimental protocols that a researcher would undertake in its study. Our approach is to provide a scientifically grounded, albeit inferred, narrative that is both educational and practical for the intended audience.

The Isoxazole Core: A Foundation of Therapeutic Potential

The isoxazole moiety is a versatile building block in drug discovery.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds.[6] The phenyl and piperidinylpropyl substitutions on the isoxazole ring of our target molecule suggest a deliberate design to modulate its physicochemical properties, such as lipophilicity and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

A Reconstructed History: The Likely Emergence of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

While the specific "eureka" moment for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is not documented in readily accessible literature, we can infer its origins from the broader history of isoxazole synthesis and medicinal chemistry. The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with primary methods often involving the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-diketone with hydroxylamine.[1][8]

It is plausible that this compound was synthesized as part of a larger library of isoxazole derivatives during a screening campaign aimed at identifying novel therapeutic agents. The combination of the phenyl group at the 3-position and the piperidinylpropyl side chain at the 5-position suggests a focus on targets where both aromatic and basic functionalities are known to be important for binding, such as certain G-protein coupled receptors or enzymes with a defined hydrophobic pocket and an anionic site.

Probable Synthetic Pathways: From Precursors to the Final Compound

The synthesis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole can be logically approached through several established methods for forming the isoxazole ring. A highly probable and efficient route would involve the [3+2] cycloaddition reaction.

Visualizing the Synthesis: A Likely Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime + Hydroxylamine Hydroxylamine Hydroxylamine Piperidine Piperidine Piperidinyl_alkyne 3-(Piperidin-1-yl)prop-1-yne Piperidine->Piperidinyl_alkyne + Propargyl Derivative Propargyl_alcohol Propargyl Alcohol Derivative Nitrile_Oxide Benzonitrile Oxide Benzaldoxime->Nitrile_Oxide Oxidation/Halogenation & Elimination Target_Molecule 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole Nitrile_Oxide->Target_Molecule [3+2] Cycloaddition with Piperidinyl_alkyne Piperidinyl_alkyne->Target_Molecule Signaling_Pathway cluster_pathway Inflammatory Signaling Cascade cluster_drug Drug Action Arachidonic_Acid Arachidonic Acid COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Target_Molecule 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole Target_Molecule->COX_LOX Inhibition

Sources

Methodological & Application

Application Note and Synthesis Protocol for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, a 3,5-disubstituted isoxazole derivative. Isoxazole scaffolds are significant in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The described synthetic strategy is centered around the highly efficient and regioselective 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with a terminal alkyne.[3][4] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction and Synthetic Strategy

The isoxazole ring is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds.[1][5] The target molecule, 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, combines this key heterocycle with a phenyl group at the 3-position and a flexible piperidine-containing side chain at the 5-position. Such structures are of interest for exploring structure-activity relationships in various therapeutic areas.

The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne.[4][6] This pericyclic reaction is concerted and highly stereospecific, offering excellent control over the final product's regiochemistry.[3]

Our synthetic approach is a three-step process:

  • Synthesis of Benzaldoxime: The precursor to our nitrile oxide is prepared from benzaldehyde.

  • Synthesis of 1-(pent-4-yn-1-yl)piperidine: The required terminal alkyne is synthesized via N-alkylation of piperidine.

  • 1,3-Dipolar Cycloaddition: The final step involves the in situ generation of phenylnitrile oxide from benzaldoxime and its immediate reaction with the synthesized alkyne to yield the target isoxazole.

Overall Synthetic Workflow

The entire synthesis can be visualized as a linear sequence, starting from commercially available materials and proceeding through two key intermediates to the final product.

G cluster_0 Step 1: Nitrile Oxide Precursor Synthesis cluster_1 Step 2: Alkyne Synthesis cluster_2 Step 3: 1,3-Dipolar Cycloaddition Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime NaOAc, EtOH/H₂O Hydroxylamine Hydroxylamine·HCl Hydroxylamine->Benzaldoxime FinalProduct 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole Benzaldoxime->FinalProduct 1. NCS, CH₂Cl₂ 2. Alkyne, Et₃N Piperidine Piperidine Alkyne 1-(Pent-4-yn-1-yl)piperidine Piperidine->Alkyne K₂CO₃, MeCN Haloalkyne 5-Chloro-1-pentyne Haloalkyne->Alkyne Alkyne->FinalProduct NCS NCS TEA Triethylamine

Caption: Overall workflow for the synthesis of the target isoxazole.

Detailed Experimental Protocols

Step 1: Synthesis of Benzaldoxime

Causality: This step prepares the precursor for the 1,3-dipole. The reaction is a classic condensation between an aldehyde and hydroxylamine, forming the oxime functional group necessary for subsequent oxidation to a nitrile oxide.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Benzaldehyde106.1220.02.12 g (2.0 mL)
Hydroxylamine hydrochloride69.4922.01.53 g
Sodium Acetate82.0322.01.80 g
Ethanol (EtOH)--10 mL
Water (H₂O)--10 mL
Ethyl Acetate (EtOAc)--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • To a 100 mL round-bottom flask, add hydroxylamine hydrochloride (1.53 g, 22.0 mmol) and sodium acetate (1.80 g, 22.0 mmol).

  • Add a solvent mixture of ethanol (10 mL) and water (10 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Add benzaldehyde (2.0 mL, 20.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzaldehyde spot has disappeared.

  • Once complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield benzaldoxime as a white solid or pale oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of 1-(pent-4-yn-1-yl)piperidine

Causality: This step constructs the alkyne component (the dipolarophile). It is a standard Sₙ2 reaction where the secondary amine (piperidine) acts as a nucleophile, displacing a halide from the alkyl chain.[7][8] Potassium carbonate is used as a mild base to neutralize the H-Cl formed during the reaction, driving the equilibrium towards the product.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Piperidine85.1520.01.70 g (2.0 mL)
5-Chloro-1-pentyne102.5522.02.26 g (2.3 mL)
Potassium Carbonate (K₂CO₃)138.2140.05.53 g
Acetonitrile (MeCN), Anhydrous--50 mL
Diethyl Ether--As needed
Saturated NaHCO₃ solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate--As needed

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add piperidine (2.0 mL, 20.0 mmol), finely powdered anhydrous potassium carbonate (5.53 g, 40.0 mmol), and anhydrous acetonitrile (50 mL).

  • Stir the suspension vigorously. Add 5-chloro-1-pentyne (2.3 mL, 22.0 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by column chromatography on silica gel (using a gradient eluent of hexane/ethyl acetate with 1% triethylamine) to afford pure 1-(pent-4-yn-1-yl)piperidine.

Step 3: Synthesis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

Causality: This is the key bond-forming reaction. N-Chlorosuccinimide (NCS) acts as a chlorinating agent on the oxime, forming a hydroximoyl chloride intermediate.[2] Triethylamine, a non-nucleophilic organic base, then facilitates the elimination of HCl to generate the highly reactive phenylnitrile oxide in situ. This transient 1,3-dipole is immediately trapped by the alkyne in a concerted [3+2] cycloaddition to form the stable aromatic isoxazole ring.[9][10]

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Benzaldoxime (from Step 1)121.1410.01.21 g
1-(Pent-4-yn-1-yl)piperidine (from Step 2)151.2510.01.51 g
N-Chlorosuccinimide (NCS)133.5311.01.47 g
Triethylamine (Et₃N)101.1912.01.21 g (1.67 mL)
Dichloromethane (CH₂Cl₂), Anhydrous--50 mL
Saturated NaHCO₃ solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • Dissolve benzaldoxime (1.21 g, 10.0 mmol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-chlorosuccinimide (1.47 g, 11.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Stir for 30 minutes at 0 °C.

  • To this mixture, add a solution of 1-(pent-4-yn-1-yl)piperidine (1.51 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add triethylamine (1.67 mL, 12.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water (30 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole as a pure compound.

Mechanism of 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring proceeds through a concerted, pericyclic mechanism known as a [3+2] cycloaddition. The nitrile oxide, generated in situ, serves as the three-atom (4π-electron) component, and the alkyne serves as the two-atom (2π-electron) component. The frontier molecular orbitals (HOMO of one component and LUMO of the other) overlap to form two new sigma bonds simultaneously, creating the five-membered heterocyclic ring.

G cluster_mech Mechanism of Isoxazole Formation Oxime Benzaldoxime Chloride Hydroximoyl Chloride Oxime->Chloride + NCS NCS NCS NitrileOxide Phenylnitrile Oxide (1,3-Dipole) Chloride->NitrileOxide - HCl (via Et₃N) TEA Et₃N TS [Concerted Transition State] NitrileOxide->TS Alkyne Alkyne (Dipolarophile) Alkyne->TS Product 3,5-Disubstituted Isoxazole TS->Product

Caption: Reaction mechanism for the formation of the isoxazole ring.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)A characteristic singlet for the isoxazole C4-proton (H-4) is expected around δ 6.0-6.8 ppm.[11] Aromatic protons of the phenyl group will appear as multiplets in the δ 7.4-7.8 ppm region. Signals corresponding to the propyl chain and the piperidine ring protons will be observed in the upfield region (δ 1.5-3.0 ppm).
¹³C NMR (CDCl₃, 100 MHz)Expect signals for the isoxazole ring carbons (C3, C4, C5) in the δ 95-175 ppm range. Aromatic carbons will appear between δ 125-135 ppm. Aliphatic carbons of the propyl chain and piperidine ring will be in the δ 20-60 ppm range.[1]
Mass Spectrometry (ESI) The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the calculated exact mass of C₁₇H₂₃N₂O⁺.
IR (KBr or ATR) Characteristic peaks for C=N stretching of the isoxazole ring (around 1600-1615 cm⁻¹), C-H stretching of the aromatic ring (>3000 cm⁻¹), and C-H stretching of the aliphatic chains (<3000 cm⁻¹).

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. Avoid contact with skin and eyes. It is moisture-sensitive and should be handled in a dry environment.

  • Triethylamine (Et₃N): A corrosive, flammable liquid with a strong odor. It is toxic if inhaled or absorbed through the skin and can cause severe skin burns and eye damage.[12][13] Handle with extreme care in a fume hood. Keep away from ignition sources.

  • 5-Chloro-1-pentyne: A flammable and potentially volatile liquid. Handle with care.

  • Dichloromethane (CH₂Cl₂): A volatile organic solvent. Avoid inhalation of vapors.

  • Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Benzaldoxime: Evaluating Reproducibility and Efficiency of Common Methods.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane.
  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine.
  • CEN. (n.d.). Safety Data Sheet: TRIETILAMINA.
  • New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • FLORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
  • Escorihuela, J. et al. (n.d.). A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes.
  • ACS Publications. (2017, March 17). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science.
  • RSC Publishing. (2024, April 2). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • YouTube. (2019, January 3). cycloadditions with nitrile oxides.
  • ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne.
  • ResearchGate. (n.d.). Reported 3,5-disubstituted isoxazoles.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

Sources

Application Notes and Protocols: In Vivo Dosing and Administration of Rapamycin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that acts as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2] By forming a complex with the intracellular receptor FKBP12, rapamycin specifically targets and inhibits mTOR Complex 1 (mTORC1).[2][3] Given the frequent dysregulation of the mTOR pathway in a variety of diseases, including cancer, metabolic disorders, and age-related conditions, rapamycin is a widely used tool in preclinical research involving animal models.[1][2]

The success of in vivo studies using rapamycin is critically dependent on appropriate formulation, administration route, and dosage regimen.[1][2] This guide provides a comprehensive overview of these parameters, offering detailed protocols and field-proven insights to assist researchers in designing robust and reproducible experiments.

Mechanism of Action: A Brief Overview

The mTOR signaling pathway is a central regulator of mammalian metabolism and physiology, integrating signals from growth factors, nutrients, and cellular energy status to control essential processes like protein synthesis and cell growth.[2] Rapamycin's primary mechanism involves binding to the FK506-binding protein of 12 kDa (FKBP12).[2] This newly formed rapamycin-FKBP12 complex then directly binds to and inhibits mTORC1, disrupting its downstream signaling.[2]

It is crucial to understand that rapamycin's effects are dose-dependent. Low nanomolar (nM) concentrations are often sufficient to inhibit the phosphorylation of S6 kinase (S6K), a downstream target of mTORC1.[4][5][6] However, higher, micromolar (µM) concentrations may be required to suppress the phosphorylation of other substrates like 4E-BP1.[4][5] Furthermore, while mTORC1 is highly sensitive to rapamycin, mTOR Complex 2 (mTORC2) is generally considered less sensitive, often requiring prolonged or high-dose treatment for inhibition.[4][7] This differential sensitivity is a key consideration in experimental design, as it allows for the targeted modulation of specific branches of the mTOR pathway.

Formulation and Preparation of Rapamycin for In Vivo Administration

Due to its poor water solubility, preparing rapamycin for in vivo use requires careful consideration of the vehicle to ensure consistent and effective delivery.[1] The choice of formulation can significantly impact the compound's bioavailability and, consequently, its therapeutic effect.

Protocol 1: Preparation for Intraperitoneal (IP) Injection

Intraperitoneal injection is a common administration route in rodent studies, offering rapid systemic exposure.[3] A widely used vehicle for IP administration of rapamycin involves a combination of ethanol, polyethylene glycol 400 (PEG400), and Tween 80 (Polysorbate 80).

Materials:

  • Rapamycin powder

  • 100% Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water (ddH₂O) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 50 mg/mL):

    • Weigh the required amount of rapamycin powder in a sterile tube.

    • Add 100% ethanol to dissolve the powder completely. For example, to make a 50 mg/mL stock, dissolve 50 mg of rapamycin in 1 mL of 100% ethanol.

    • Vortex thoroughly to ensure complete dissolution.[3]

    • This stock solution can be aliquoted and stored at -80°C for long-term use.[3]

  • Vehicle Solution Preparation (10% PEG400, 10% Tween 80):

    • In a sterile container, combine 1 part PEG400, 1 part Tween 80, and 8 parts sterile ddH₂O or saline. For example, to make 10 mL of vehicle, mix 1 mL of PEG400, 1 mL of Tween 80, and 8 mL of ddH₂O.

    • Mix thoroughly.

  • Final Injection Solution Preparation (e.g., 1 mg/mL):

    • On the day of injection, thaw an aliquot of the rapamycin stock solution.

    • Dilute the stock solution with the prepared vehicle to the desired final concentration. For example, to prepare a 1 mg/mL solution from a 50 mg/mL stock, add 20 µL of the stock solution to 980 µL of the vehicle.

    • Vortex the final solution thoroughly before administration.

    • Crucially, a vehicle-only control solution must be prepared for the control group of animals. [2]

Protocol 2: Preparation for Oral Gavage (PO)

Oral gavage allows for the direct administration of a precise dose into the stomach.[3] Due to rapamycin's poor solubility, it is often administered as a suspension.

Materials:

  • Rapamycin powder

  • Vehicle (e.g., 0.5% methylcellulose, corn oil[8])

  • Sterile water

  • Mortar and pestle or homogenizer

  • Oral gavage needles

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Stir until a uniform suspension is formed.[1][3]

  • Rapamycin Suspension Preparation:

    • Weigh the required amount of rapamycin powder.

    • If using a mortar and pestle, triturate the rapamycin powder with a small amount of the vehicle to create a smooth paste.[1]

    • Gradually add the remaining vehicle while continuously mixing to achieve a uniform suspension at the desired concentration.[1][3]

Alternative Formulations

Researchers have explored various other formulations to improve rapamycin's solubility and bioavailability. These include:

  • DMSO and Corn Oil: A solution of 10% DMSO and 90% Corn Oil has been reported.[8]

  • Nanoformulations: Micelle-based nanoformulations, such as Rapatar, have been developed to enhance water solubility and bioavailability after oral administration.[9]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems, often containing co-solvents like PEG 400 or Transcutol P, have been shown to improve rapamycin's stability and oral bioavailability.[10]

Administration Routes and Dosing Guidelines

The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the animal model.

Common Administration Routes
RouteAdvantagesDisadvantagesTypical Application
Intraperitoneal (IP) Rapid systemic absorption, bypasses first-pass metabolism, precise dosing.[3]Potential for injection site irritation, not easily translatable to human clinical use.[11]Widely used in preclinical cancer and aging studies in mice.[12][13]
Oral Gavage (PO) Precise dosing, direct delivery to the stomach.[3]Can be stressful for the animal, risk of procedural error, poor bioavailability for some formulations.[12]Used when controlled oral dosing is required, such as in pharmacokinetic studies.[14]
In Diet/Drinking Water Less stressful for the animals, suitable for chronic administration.[12]Difficult to control the exact dose consumed by each animal, potential for compound degradation in the formulation.Long-term studies, such as lifespan extension experiments in mice.[12]
Subcutaneous (SC) Sustained release profile, avoids first-pass metabolism, more clinically translatable than IP.[11]Slower absorption compared to IP, potential for local tissue reactions.Studies requiring prolonged, steady drug exposure.[11]
Dosing Considerations and Recommended Ranges

The optimal dose of rapamycin varies significantly depending on the research area, animal model, and desired biological endpoint.[4]

  • For mTORC1 Inhibition: Low doses are often sufficient. In cell culture, nM concentrations inhibit S6K phosphorylation.[5][15] In vivo, doses in the range of 0.5 to 2 mg/kg are commonly used to target mTORC1-mediated effects.[9][12]

  • For mTORC2 Inhibition: Higher doses or chronic treatment may be necessary.[7]

  • For Lifespan Extension in Mice: Studies have shown that rapamycin administered in the diet at concentrations like 14 ppm can extend lifespan.[3] Intermittent IP injections, such as 2 mg/kg every 5 days , have also been shown to extend lifespan while potentially reducing side effects.[16]

  • For Cancer Models: Doses can range from 1 to 8 mg/kg/day depending on the tumor model and mouse strain.[1] For example, a dose of 5 mg/kg administered IP daily for 5 days a week has been used in pediatric preclinical tumor models.[13]

It is important to note that oral administration generally requires a higher dose to achieve similar systemic exposure as IP injection due to lower bioavailability.[12][14] For instance, one study found that an 8 mg/kg oral dose in mice approached the serum levels achieved with a 2 mg/kg IP dose.[14]

Representative Dosing Regimens in Mice
Research AreaMouse StrainAdministration RouteDosageReference
Metabolism/Obesity C57BL/6Intraperitoneal (i.p.)1.5 mg/kg, 3 times/week[12]
Cancer (Lymphoma) C57BL/6Intraperitoneal (i.p.)1-8 mg/kg[1]
Cancer (Spontaneous) p53-/-Oral gavage0.5 mg/kg/day (5 days on, 9 off)[9]
Aging/Lifespan C57BL/6JIntraperitoneal (i.p.)2 mg/kg every 5 days[16]
Aging/Lifespan UM-HET3In diet14 ppm[3]

Experimental Design and Methodologies

A well-designed in vivo study is crucial for obtaining meaningful and reproducible results. This includes proper controls, a clear workflow, and an understanding of the underlying biological pathways.

Experimental Workflow for an In Vivo Efficacy Study

A typical workflow for assessing the efficacy of rapamycin in a preclinical model, such as a tumor xenograft study, involves several key stages.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment & Analysis Phase A Animal Acclimatization B Tumor Cell Implantation (e.g., subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Groups (e.g., Vehicle, Rapamycin Low Dose, Rapamycin High Dose) C->D Tumors reach pre-defined size E Daily Dosing & Body Weight Measurement D->E F Tumor Volume Measurement (e.g., 2-3 times/week) D->F G Endpoint Reached (e.g., tumor size limit) F->G H Euthanasia & Tissue Collection (Tumor, Blood, Organs) G->H I Data Analysis (Tumor Growth Inhibition, Biomarker Analysis) H->I

Workflow for a typical in vivo anti-cancer study.
Key Considerations for Experimental Design
  • Controls: Always include a vehicle-only control group to account for any effects of the formulation itself.[2]

  • Dose-Response: If possible, include multiple dose levels to establish a dose-response relationship.

  • Pharmacokinetics: The pharmacokinetic profile of rapamycin can vary based on the formulation and route. Blood concentrations of rapamycin generally show a dose-dependent relationship.[17]

  • Toxicity and Side Effects: Chronic or high-dose rapamycin administration can lead to side effects such as immunosuppression, hyperglycemia, and hyperlipidemia.[8] Monitor animals closely for signs of toxicity, such as weight loss or changes in behavior. Intermittent dosing schedules may help mitigate some of these adverse effects.[16]

  • Biomarker Analysis: To confirm that rapamycin is hitting its target, it is advisable to analyze downstream markers of mTORC1 activity, such as the phosphorylation of S6K or S6, in collected tissues. A significant reduction in the phosphorylation of these proteins in the rapamycin-treated group compared to the vehicle control provides strong evidence of target engagement.[9]

Signaling Pathway Visualization

Understanding the signaling context is essential for interpreting experimental results. Rapamycin's primary action is the inhibition of mTORC1, which has numerous downstream effects on cellular processes.

mTOR_Pathway GrowthFactors Growth Factors Nutrients, Energy Status mTORC1 mTORC1 GrowthFactors->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 Inhibits ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth FourEBP1->ProteinSynth Inhibits (when unphosphorylated)

Simplified mTORC1 signaling and the inhibitory action of Rapamycin.

References

  • Comparison of rapamycin schedules in mice on high-fat diet - PMC - NIH. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Rapamycin in In Vivo Studies.
  • Foster, D. A. (2016). The Enigma of Rapamycin Dosage. Molecular Cancer Therapeutics, 15(3), 347–353.
  • BenchChem. (2025). Application Notes and Protocols for Rapamycin Treatment in Mice.
  • Foster, D. A. (2016). The Enigma of Rapamycin Dosage. Molecular Cancer Therapeutics, 15(3), 347-53.
  • ResearchGate. (n.d.). Mice were dosed with 2, 4, 5 or 8/kg/day rapamycin through...
  • BenchChem. (2025). Application Note & Protocol: In Vivo Administration of Rapamycin in Animal Models.
  • InvivoChem. (n.d.). Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant.
  • Barzilai, N., et al. (2023). mTOR Inhibition via Low-Dose, Pulsed Rapamycin with Intraovarian Condensed Platelet Cytokines: An Individualized Protocol to Recover Diminished Reserve?. MDPI.
  • Foster, D. A. (2009). Targeting mTOR with rapamycin: One dose does not fit all. Cell Cycle, 8(7), 1021-1022.
  • Wilson, J. T., et al. (2020). Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability. bioRxiv.
  • Comas, M., et al. (2012). New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis. Aging-US.
  • ResearchGate. (2014). What is the dose and time point that I should use to see a decrease in mTOR activity using Rapamycin?.
  • Arriola Apelo, S. I., et al. (2016). Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice. The Journals of Gerontology: Series A, 71(7), 876–881.
  • Yatscoff, R. W. (1996). Pharmacokinetics of rapamycin.
  • Houghton, P. J., et al. (2008). Initial testing (stage 1) of the mTOR inhibitor rapamycin by the pediatric preclinical testing program.
  • Gao, P., et al. (2011). The Influence of Co-Solvents on the Stability and Bioavailability of Rapamycin Formulated in Self-Microemulsifying Drug Delivery Systems. Pharmaceutical Research, 28(8), 2038-2048.

Sources

Application Note: Crystallization Techniques and Process Scale-Up for Phenyl-Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-isoxazole motif is a privileged structural pharmacophore frequently utilized in kinase inhibitors, immunomodulators (e.g., leflunomide analogs), and agricultural safeguards[1][2]. However, the isolation of these derivatives is frequently complicated by unpredictable crystal packing and liquid-liquid phase separation (commonly termed "oiling out")[3]. This technical guide outlines the structural thermodynamics governing phenyl-isoxazole crystallization and provides field-proven, self-validating protocols for both analytical and multikilogram-scale crystallization.

Structural Determinants of Crystal Packing

The crystallization behavior of phenyl-isoxazoles is fundamentally driven by the dihedral angle between the phenyl and isoxazole rings, which dictates the accessible intermolecular bonding networks.

  • Planar vs. Twisted Conformations : In unhindered systems, such as methyl 3-phenylisoxazole-5-carboxylate, the dihedral angle is relatively narrow (19.79°), allowing the molecule to remain largely coplanar[4]. This planarity facilitates layer-by-layer packing parallel to the (010) plane, heavily supported by

    
     stacking and C–H···O hydrogen bonds[4][5].
    
  • Steric Hindrance and Orthogonal Packing : Introducing bulky substituents (e.g., an ortho-trifluoromethyl group) drastically alters the molecular geometry. In 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, the rings are nearly perpendicular, exhibiting a dihedral angle of 82.97°[2]. This twisted geometry prevents planar stacking; consequently, the crystal lattice must stabilize through N–H···O hydrogen bonds forming supramolecular chains rather than discrete

    
     sheets[2].
    

Process Implication : Highly planar derivatives readily crystallize from moderate-polarity cooling systems. Conversely, highly twisted derivatives often struggle to nucleate efficiently, dropping out of supersaturated solutions as amorphous oils because the kinetic barrier to forming complex supramolecular chains is higher than the energy required for liquid-liquid demixing.

Resolving Kinetic Entrapment: Overcoming "Oiling Out"

Oiling out occurs when a supersaturated solution reaches its liquid-liquid coexistence curve prior to intercepting the solid solubility curve. To induce true crystallization, thermodynamic control must be restored[3].

  • Solvent Selection : Moderately polar isoxazoles are highly responsive to Ethanol/Water or Dichloromethane/Hexane cooling systems[3]. However, for robust scale-up (e.g., achieving >97.0% purity from 80% crude kinase inhibitors), Isopropyl Acetate (iPrOAc) is the superior monolithic solvent[1]. iPrOAc provides a steep temperature-solubility gradient that keeps the system within the metastable zone, avoiding the oiling-out boundary entirely[1].

  • Mechanical and Nucleation Interventions : When oiling out occurs, removing residual extraction solvents (which artificially suppress the melting point) is mandatory[3]. Applying shear forces via vigorous trituration, or generating micro-cavitation by scratching the flask meniscus, provides the requisite nucleation sites to bypass the kinetic trap[3].

SolventWorkflow Crude Crude Phenyl-Isoxazole (Oil or Amorphous) Screen Evaluate Ring Sterics & Polarity Crude->Screen Decision Is the molecule highly sterically hindered? Screen->Decision Planar Planar / Low Hindrance (Dihedral < 30°) Decision->Planar No Twisted Twisted / High Hindrance (Dihedral > 70°) Decision->Twisted Yes EtOH EtOH / Water System (Cooling or Evaporation) Planar->EtOH iPrOAc 10 vol iPrOAc System (Strict Temp. Control) Twisted->iPrOAc LLPS Phase Separation (Oiling Out Detected) EtOH->LLPS Rapid crash Solid High-Purity Crystalline API EtOH->Solid Slow cool iPrOAc->LLPS Excess supersat. iPrOAc->Solid Seeded ramp Rescue Trituration + Seeding (Shear Force Application) LLPS->Rescue Rescue->Solid

Workflow for solvent selection and kinetic troubleshooting in isoxazole crystallization.

Quantitative Crystallographic Data

To assist in predictive solvent matching, the following table summarizes structural boundaries and validated crystallization systems based on published pharmaceutical and materials data:

Compound Class / Core MotifDihedral Angle (Phenyl-Isoxazole)Primary Intermolecular BondsOptimal Crystallization SystemPurity / Yield Outcome
Unsubstituted Phenyl-Isoxazole Esters 19.46° – 19.79°[4][6]C–H···O, Layered

Dichloromethane / HexaneMonoclinic / Orthorhombic crystals[4]
Ortho-Substituted Phenyl-Isoxazoles (e.g.,

)
82.97° (Perpendicular)[2]N–H···O (Supramolecular chains)Toluene (Methylbenzene)Pure Monoclinic API[2]
Pyrimidine-Linked Isoxazole Kinase Inhibitors Coplanar tendency[1]C–H···N,

iPrOAc (10 volumes)[1]>97.0% purity, 70.9% yield[1]

Standard Operating Protocols

Protocol A: Multikilogram Cooling Crystallization in iPrOAc

This protocol is optimized for scalable isolation of highly pure anhydrous crystal forms from crude intermediates[1].

  • Dissolution : Charge a jacketed reactor with the crude phenyl-isoxazole product (e.g., ~80% analytical purity) and 10 volumes (v/w) of Isopropyl Acetate (iPrOAc)[1]. Heat the suspension to an internal temperature of 75–80°C.

  • Self-Validation Check (Complete Dissolution) : Monitor via inline Process Analytical Technology (PAT) or visual sight-glass. The solution must be completely transparent. Causality: Any remaining undissolved amorphous micro-particulates will act as incorrect templates, forcing the entire batch to precipitate prematurely.

  • Controlled Nucleation : Cool the solution linearly to 60°C over 30 minutes. Once at 60°C, introduce 1–2% (w/w) pure crystal seeds.

  • Aging and Growth : Apply a slow, linear cooling ramp down to 20°C over 4 hours. Causality: A slow ramp maintains the solute concentration within the metastable zone, prioritizing the growth of the seeded crystals over the generation of new, potentially impure primary nuclei.

  • Isolation : Cool further to 4°C and hold for 2 hours to deplete the mother liquor. Filter the resultant slurry, wash with 2 volumes of cold iPrOAc, and dry under reduced pressure at 45°C.

Protocol B: Antisolvent Addition and "Oiling Out" Recovery

Use this protocol when working with highly polar or extensively functionalized isoxazoles that resist standard cooling procedures.

  • Primary Dissolution : Dissolve the crude material in a minimal volume of a hot, polar organic solvent (e.g., Ethyl Acetate)[3].

  • Antisolvent Titration : Slowly add a non-polar antisolvent (Hexane or Pentane) dropwise under vigorous stirring until persistent cloudiness is observed[3].

  • Self-Validation Check (Cloud Point) : Pause addition. If the solution clears upon maintaining the temperature, the metastable zone has not been breached. Continue titrating until the cloudiness persists for >2 minutes. Remove from heat and allow to cool naturally.

  • Recovery from Phase Separation (If Oiled Out) :

    • If a dense liquid layer forms at the bottom of the flask, decant the supernatant.

    • Trituration : Add a solvent in which the product is sparingly soluble (e.g., diethyl ether) and stir vigorously[3]. Causality: The mechanical shear forces disrupt the surface tension of the supercooled oil droplets, forcing molecular alignment into a rigid crystal lattice.

    • Micro-cavitation : Scratch the inner glass wall at the meniscus with a glass rod to induce localized high-energy sites that prompt immediate nucleation[3].

OilingOutMechanisms Oil Supersaturated Liquid (Oil Phase) Seed Add Seed Crystals (Template Growth) Oil->Seed Bypass energy barrier Scratch Glass Scratching (Induce Cavitation) Oil->Scratch Physical perturbation Triturate Vigorous Trituration (Apply Shear Forces) Oil->Triturate Droplet disruption Solid Ordered Crystalline Matrix Seed->Solid Scratch->Solid Triturate->Solid

Mechanistic interventions to recover crystalline solids from oiled-out supersaturated liquids.

References
  • Wang, S. et al. "Methyl 3-phenylisoxazole-5-carboxylate." National Center for Biotechnology Information (PMC). URL:[Link]

  • "Process Development and Multikilogram Syntheses of XL228 Utilizing a Regioselective Isoxazole Formation and a Selective SNAr Reaction to a Pyrimidine Core." ACS Publications. URL: [Link]

  • "Synthesis, structures, and herbicidal activity of isoxazole derivatives." R Discovery / Journal of Heterocyclic Chemistry. URL: [Link]

  • Zhao, H. "3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]isoxazole." IUCr Journals. URL: [Link]

  • "5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide." National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

The isoxazole nucleus is a privileged structural motif in medicinal chemistry, pervasive in therapeutics ranging from antipsychotics and acetylcholinesterase inhibitors to anti-inflammatory agents[1]. Coupling the isoxazole ring with a basic piperidine moiety yields scaffolds highly relevant to neuro-active drug development. However, conventional synthesis of these derivatives via classical 1,3-dipolar cycloaddition often suffers from extended reaction times, poor regioselectivity, and product degradation.

By transitioning this workflow to Microwave-Assisted Organic Synthesis (MAOS), we leverage targeted dielectric heating to reduce reaction times from >12 hours to under 15 minutes while significantly increasing the yield[2][3]. This application note details a robust, self-validating protocol for the synthesis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole utilizing an in situ generated nitrile oxide dipole.

Mechanistic Insight & Reaction Design

The Causality Behind the Chemistry

The synthesis of 3,5-disubstituted isoxazoles is optimally achieved through the 1,3-dipolar cycloaddition (1,3-DPCA) between a terminal alkyne (dipolarophile) and a nitrile oxide (dipole)[1][4]. In this protocol:

  • Dipole Generation (In Situ): Benzonitrile oxide is highly reactive and prone to dimerization into furoxans. To circumvent this, the dipole is generated transiently in the reaction mixture. Benzaldoxime is first halogenated using N-chlorosuccinimide (NCS) to form N-hydroxybenzimidoyl chloride. The subsequent addition of a mild base (e.g., N,N-Diisopropylethylamine, DIEA, or Triethylamine) induces dehydrohalogenation to yield the active benzonitrile oxide[2].

  • The Dipolarophile: The required terminal alkyne is 1-(pent-4-yn-1-yl)piperidine , bearing the basic piperidine ring that constitutes the aliphatic tail of the target molecule[5].

  • Dielectric Heating Causality: Standard thermal convection heats the reaction vessel from the outside-in, risking thermal degradation of the alkyne. Microwaves directly couple with the highly polar solvent (N,N-Dimethylformamide, DMF; high loss tangent

    
    ) and the transient dipole moment of the nitrile oxide transition state. This effectively lowers the activation energy barrier for the [3+2] cycloaddition, pushing the reaction to completion in 10 minutes[2].
    
Visual Workflow of the MAOS 1,3-DPCA Mechanism

MAOS_Workflow A Benzaldoxime + NCS B N-Hydroxybenzimidoyl Chloride (Intermediate) A->B Chlorination (DMF, RT) C Benzonitrile Oxide (Active Dipole) B->C Base (DIEA) -HCl E Microwave Reactor (DMF, 120°C, 10 min) C->E [3+2] Cycloaddition D 1-(pent-4-yn-1-yl)piperidine (Dipolarophile) D->E F 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole (Target Molecule) E->F Regioselective Yield

Workflow of the microwave-assisted [3+2] cycloaddition for isoxazole synthesis.

Comparative Reaction Metrics

To validate the integration of microwave assistance, the table below consolidates quantitative data comparing conventional heating against optimized MAOS protocols for phenylisoxazole synthesis (based on literature benchmarks for analogous scaffolds[2][3]).

Reaction ParameterConventional Heating (Oil Bath)Microwave-Assisted Organic Synthesis (MAOS)
Solvent DMF or THFDMF
Temperature 120 °C (Reflux)120 °C (Pressurized MW Vessel)
Reaction Time 8 – 12 hours10 minutes
Typical Yield 45% – 55%80% – 93%
Regioselectivity Moderate (Requires purification)Excellent (>95% 3,5-regioisomer)
Side Products Significant furoxan dimerizationTrace (<5%) dimerization

Experimental Protocol: A Self-Validating System

This step-by-step protocol embeds analytical checkpoints directly into the workflow to ensure the system is self-validating, meaning success or failure at any node is immediately discernible.

Reagents & Materials
  • Benzaldoxime (1.0 mmol)

  • 1-(pent-4-yn-1-yl)piperidine (1.2 mmol)[5]

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • N,N-Diisopropylethylamine (DIEA) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 2.0 mL)

  • Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover)

  • 10 mL microwave-transparent crimp-sealed vials.

Phase 1: Pre-Activation (Chlorination)
  • Add benzaldoxime (1.0 mmol) and anhydrous DMF (2.0 mL) to the 10 mL microwave vial equipped with a magnetic stir bar.

  • Slowly add NCS (1.1 mmol) to the solution at room temperature.

  • Causality Note: The reaction is mildly exothermic. Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1: Spot the mixture on a silica TLC plate (Hexane:Ethyl Acetate 4:1). The disappearance of the benzaldoxime spot and the appearance of a new UV-active spot confirms complete conversion to N-hydroxybenzimidoyl chloride.

Phase 2: Microwave-Assisted Cycloaddition
  • To the same vial, add 1-(pent-4-yn-1-yl)piperidine (1.2 mmol)[5].

  • Introduce DIEA (1.5 mmol) dropwise. Causality Note: DIEA acts as an acid-binding agent, neutralizing the HCl byproduct and driving the in situ generation of the benzonitrile oxide dipole[2].

  • Seal the vial with a Teflon-lined crimp cap.

  • Transfer to the microwave synthesizer. Set the parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Stirring: High (800 rpm)

    • Cooling: Compressed air cooling to 40 °C post-reaction.

  • Validation Checkpoint 2 (LC-MS): Extract a 10 µL aliquot post-cooling, dilute in methanol, and inject into LC-MS.

    • Expected Pass Criteria: Base peak matching the desired target mass

      
      
      
      
      
      . The absence of unreacted alkyne (
      
      
      152.14) dictates completion.
Phase 3: Work-Up & Purification
  • Pour the reaction mixture into 15 mL of ice-cold water.

  • Extract the aqueous phase with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to afford the pure 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Analytical Grounding & Characterization

Trust in any synthetic method stems from rigorous analytical verification. The following signatures validate the successful construction of the core structure:

  • Mass Spectrometry (ESI-HRMS): calculated for

    
    
    
    
    
    , 271.1805; a prominent peak strictly at this mass is the primary indicator of successful cycloaddition.
  • Nuclear Magnetic Resonance (

    
    H NMR):  The hallmark of a successfully formed 3,5-disubstituted isoxazole ring is the distinct singlet peak representing the C4-H proton of the isoxazole ring , typically appearing downfield around 
    
    
    
    6.70 – 6.85 ppm
    [2]. Additionally, look for the multiplet signals for the basic piperidine methylene protons upfield (around
    
    
    1.40 – 2.50 ppm).

References

  • Yan Zhang, Zhiwu Long, Yi Le, Li Liu, Longjia Yan. "MICROWAVE-ASSISTED SYNTHESIS OF PHENYLISOXAZOLE DERIVATIVES VIA 1,3-DIPOLAR CYCLOADDITION." Heterocycles (2022). 2

  • Abida, et al. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances (2021). 1

  • Hrichi, Sami, et al. "Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates..." ProQuest (2022). 3

  • "Advances in isoxazole chemistry and their role in drug discovery." National Institutes of Health (PMC) (2025).4

  • ChemScene. "1-(Pent-4-yn-1-yl)piperidine CAS: 13991-24-7." ChemScene Product Catalog (2026). 5

Sources

Formulation Strategies for Low-Solubility Isoxazole Compounds: Overcoming BCS Class II/IV Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Roadblocks

The isoxazole heterocycle—a five-membered ring containing adjacent oxygen and nitrogen atoms—is a ubiquitous pharmacophore found in a variety of therapeutic agents, ranging from COX-2 inhibitors (e.g., Valdecoxib)[1] to CFTR modulators (e.g., Lumacaftor)[2]. While the isoxazole ring itself contains hydrogen bond acceptors, these compounds often suffer from profoundly poor aqueous solubility (frequently < 10 μg/mL). This occurs because the isoxazole moiety is typically integrated into highly lipophilic, planar, multi-ring scaffolds that exhibit high crystal lattice energies [3].

From a thermodynamic perspective, the energy required to disrupt this crystalline lattice heavily outweighs the solvation energy provided by aqueous gastrointestinal fluids. Consequently, many isoxazole derivatives are classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[4].

As a Senior Application Scientist, I approach this not merely as a solubility issue, but as a thermodynamic barrier that must be bypassed. To achieve optimal in vitro and in vivo exposure, we must force the drug into a higher-energy state (e.g., amorphous) or utilize advanced lipophilic solubilization techniques, while engineering self-validating checkpoints to ensure the metastable system does not prematurely precipitate.

Strategy I: Amorphous Solid Dispersions (ASDs) via Spray Drying

The most robust method for formulating poorly soluble isoxazoles, notably utilized in commercial formulations of Lumacaftor, is the generation of Amorphous Solid Dispersions (ASDs) via spray drying[5][6]. By dissolving the active pharmaceutical ingredient (API) and a polymeric carrier in a common solvent and rapidly evaporating it, we kinetically trap the isoxazole in an amorphous state, completely bypassing the high lattice energy barrier[7].

The "Spring and Parachute" Mechanism

When an ASD enters the aqueous environment of the gastrointestinal tract, the amorphous drug rapidly dissolves, creating a highly supersaturated solution (the "Spring"). However, nature abhors a high-energy state; without intervention, the drug will rapidly nucleate and precipitate. The polymeric carrier (e.g., HPMCAS, PVP K-12) acts as the "Parachute," binding to the drug molecules via hydrogen bonding to sterically and electrostatically inhibit crystal nucleation, thereby extending the absorption window[2][8].

Spring_Parachute Admin Oral Administration of Isoxazole ASD Spring The 'Spring' Rapid Dissolution & Supersaturation Admin->Spring Parachute The 'Parachute' Polymer Inhibits Nucleation Spring->Parachute Stabilized by Polymer Carrier Precip Unformulated Drug Rapid Precipitation Spring->Precip Without Polymer (Thermodynamic Failure) Absorb Sustained Intestinal Absorption Parachute->Absorb Bioavailability Enhanced

Caption: The Spring and Parachute mechanism of ASDs preventing in vivo crystallization.

Protocol 1: Spray Drying of an Isoxazole-Polymer ASD

This protocol is designed as a self-validating system to ensure phase homogeneity.

Materials:

  • Isoxazole API (e.g., Lumacaftor or investigational analog)

  • Polymer Carrier: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-HF)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH) (Analytical Grade)

Step-by-Step Methodology:

  • Solvent Selection & Preparation: Prepare a 70:30 (v/v) mixture of DCM:MeOH.

    • Causality: Isoxazoles are highly lipophilic and dissolve well in DCM, but HPMCAS requires a polar protic co-solvent like Methanol to unravel its polymer chains. Using a binary mixture prevents premature phase separation of the polymer and drug during droplet drying.

  • Solution Formulation: Dissolve the API and HPMCAS in the solvent mixture at a 1:3 ratio (w/w) to achieve a total solids concentration of 5-10% (w/v). Stir at room temperature until optically clear.

  • Spray Drying Execution: Feed the solution into a lab-scale spray dryer (e.g., Büchi B-290).

    • Parameters: Inlet temperature 70°C; Outlet temperature 40-45°C; Atomization gas flow 600 L/h; Feed rate 5-6 mL/min.

    • Causality: An inlet temperature of 70°C ensures rapid evaporation of the DCM/MeOH azeotrope (boiling point ~38°C), forcing kinetic entrapment of the API before it can organize into a crystal lattice[5].

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual solvent traces.

  • Self-Validation (QA/QC Check):

    • Run Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a definitive "halo" pattern) validates a 100% amorphous conversion[9].

    • Run Differential Scanning Calorimetry (DSC). A single Glass Transition Temperature (

      
      ) confirms drug-polymer miscibility. Two 
      
      
      
      s indicate phase separation (protocol failure).

Strategy II: Solid Dispersions via Melt-Solvent / Hot Melt Methods

For isoxazoles with lower melting points or higher thermal stability (such as Valdecoxib), melting methods utilizing low-melting-point hydrophilic carriers like Polyethylene Glycol (PEG 4000) or Mannitol can be highly effective and scaleable[10][11].

Protocol 2: Hot-Melt Preparation of Valdecoxib-PEG 4000

Step-by-Step Methodology:

  • Carrier Melting: Accurately weigh PEG 4000 and heat to 65°C in a controlled oil bath until a clear molten liquid is formed.

  • API Solubilization: Add Valdecoxib powder to the molten PEG 4000 at a 1:5 (API:Carrier) ratio. Stir continuously until the drug is completely dissolved in the molten carrier.

    • Causality: The highly negative Gibbs free energy (

      
      ) of this specific interaction means the reaction conditions become thermodynamically favorable for solubilization as the PEG 4000 concentration increases[8].
      
  • Quench Cooling: Immediately transfer the molten mixture onto an ice-cooled stainless steel plate.

    • Causality: Rapid cooling prevents the molecules from possessing enough thermal kinetic energy to diffuse and nucleate into a crystal lattice, preserving the high-energy amorphous state[10].

  • Pulverization: Scrape, crush, and sieve the solidified mass through a 60-mesh screen to standardize particle size and surface area.

  • Self-Validation: Perform an in vitro dissolution assay in 0.1 N HCl. A successful formulation will exhibit >85% drug release within 20 minutes, compared to <45% for the unformulated crystalline API[12].

Melt_Workflow API Crystalline Isoxazole API Melt Thermal Mixing (65°C Melt) API->Melt Carrier PEG 4000 (Hydrophilic Carrier) Carrier->Melt Quench Quench Cooling (Ice Bath) Melt->Quench Prevents Nucleation Powder Pulverization & Sieving Quench->Powder QC Dissolution Validation Powder->QC Verifies Release

Caption: Hot-melt formulation workflow demonstrating kinetic trapping via quench cooling.

Quantitative Comparison of Formulation Strategies

To select the appropriate route for a specific isoxazole compound, structural stability and thermal limits must be considered. Below is a comparative matrix summarizing quantitative and qualitative parameters.

Formulation StrategyPrimary Solubilization MechanismTypical ExcipientsMax Drug LoadingProsCons
Spray-Dried ASD Kinetic trapping (Amorphous)HPMCAS, PVP K-12, Methanol/DCM10% - 40%Excellent for highly thermosensitive drugs; easily scaled up.Requires volatile organic solvents; powder flows poorly.
Hot-Melt Solid Dispersion Amorphous transition via heatPEG 4000, Soluplus®, Mannitol10% - 30%Solvent-free; continuous manufacturing possible (HME).API must be thermally stable at carrier's melting point.
SMEDDS (Lipid-based) Micellar solubilizationTween 80, Labrasol, Medium Chain Triglycerides5% - 15%Bypasses dissolution step entirely; enhances lymphatic uptake.Low drug loading; risk of Ostwald ripening or precipitation upon dilution.
Cyclodextrin Complexation Host-guest inclusion complexHP-β-CD, γ-Cyclodextrin1% - 5%Biocompatible; excellent for liquid in vitro assay formulations.Very low drug loading; cost-prohibitive for high-dose therapeutics.

Summary and Best Practices

When dealing with the characteristically poor solubility of the isoxazole class, conventional milling or salt formation is rarely sufficient due to the lack of ionizable groups at physiological pH and the dominating high crystal lattice energy[3].

Key Takeaways for Formulation Scientists:

  • For High-Throughput Screening: Utilize co-solvents (DMSO/Ethanol) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) to force solubilization for immediate in vitro cell assays[10].

  • For Preclinical In Vivo Models: Default to PEG 4000 solid dispersions or spray-dried PVP K-12 formulations. They provide the rapid dissolution kinetics required to achieve quantifiable

    
     in rodent PK studies[12].
    
  • Analytical Rigor: Never assume your formulation is permanently amorphous. Isoxazoles have a strong thermodynamic drive to recrystallize. You must implement accelerated stability testing (e.g., 40°C / 75% RH) and monitor for polymorphic reversion via PXRD and DSC[11].

References

  • Liu, C., Desai, K. G. H. (2005). "Enhancement of Dissolution Rate of Valdecoxib Using Solid Dispersions with Polyethylene Glycol 4000." Drug Development and Industrial Pharmacy. URL: [Link]

  • Singh, S. K., et al. "Fast dissolving Valdecoxib tablets containing solid dispersion of Valdecoxib." Indian Journal of Pharmaceutical Sciences. URL: [Link]

  • Van den Mooter, G. (2016). "Spray drying formulation of amorphous solid dispersions." Advanced Drug Delivery Reviews. URL: [Link]

  • Bi, Y., et al. (2004). "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium." National Institutes of Health (PMC). URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable guidance on overcoming common challenges encountered during the synthesis of this and structurally related isoxazole derivatives. Here, you will find detailed protocols, troubleshooting FAQs, and expert insights to improve your synthetic yield and product purity.

Introduction to the Synthetic Challenge

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is a 3,5-disubstituted isoxazole, a privileged scaffold in medicinal chemistry. The primary challenge in its synthesis lies in achieving high regioselectivity and yield while managing the basic piperidine moiety, which can complicate reaction conditions and purification. The most effective and widely adopted strategy for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne. This guide will focus on optimizing this synthetic route.

Recommended Synthetic Pathway: 1,3-Dipolar Cycloaddition

The method of choice is the copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between a benzonitrile oxide (generated in situ from benzaldehyde oxime) and the terminal alkyne, 1-(pent-4-yn-1-yl)piperidine. This approach offers excellent control over regioselectivity, favoring the desired 3,5-disubstituted isomer.[1][2][3]

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 1,3-Dipolar Cycloaddition Benzaldehyde Benzaldehyde Benzaldehyde_Oxime Benzaldehyde Oxime Benzaldehyde->Benzaldehyde_Oxime Hydroxylamine·HCl, NaOAc, EtOH/H₂O Hydroxylamine Hydroxylamine Hydroxylamine->Benzaldehyde_Oxime Nitrile_Oxide Benzonitrile Oxide (in situ) Benzaldehyde_Oxime->Nitrile_Oxide NCS, Et₃N Piperidine Piperidine Alkyne_Precursor 1-(Pent-4-yn-1-yl)piperidine Piperidine->Alkyne_Precursor K₂CO₃, MeCN 5_Halopentyne 5-Halopent-1-yne 5_Halopentyne->Alkyne_Precursor Target_Molecule 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole Alkyne_Precursor->Target_Molecule Nitrile_Oxide->Target_Molecule Cu(I) catalyst, Solvent

Caption: Overall synthetic scheme for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can often be attributed to several factors, primarily related to the stability of the nitrile oxide intermediate and the efficiency of the cycloaddition step.

  • Cause 1: Dimerization of Benzonitrile Oxide. Benzonitrile oxide is a reactive intermediate that can dimerize to form furoxan byproducts, especially at high concentrations. This side reaction competes with the desired cycloaddition.[2]

    • Solution: Generate the nitrile oxide in situ and ensure the alkyne is readily available to trap it. This can be achieved by the slow, portion-wise addition of the oxidizing agent (e.g., N-chlorosuccinimide, NCS) or the base (e.g., triethylamine) to the reaction mixture containing the benzaldehyde oxime and the alkyne precursor.[2]

  • Cause 2: Inefficient Cycloaddition. The cycloaddition reaction itself may be sluggish due to suboptimal reaction conditions.

    • Solution:

      • Catalyst: Ensure you are using an effective copper(I) source. A common and effective catalytic system is copper(II) sulfate with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2]

      • Temperature: While many copper-catalyzed cycloadditions proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to improve the reaction rate. However, be cautious, as higher temperatures can also promote byproduct formation. Monitor the reaction by TLC to find the optimal balance.

      • Solvent: The choice of solvent can impact the reaction rate. A mixture of t-butanol and water is often effective for copper-catalyzed cycloadditions.[3]

  • Cause 3: Issues with Starting Material Quality. The purity of your benzaldehyde oxime and, particularly, the alkyne precursor is crucial.

    • Solution: Ensure your starting materials are pure. The alkyne, 1-(pent-4-yn-1-yl)piperidine, can be purified by distillation or column chromatography. The presence of impurities can interfere with the catalyst and reduce the overall yield.

Troubleshooting_Low_Yield Low_Yield Low Overall Yield Nitrile_Oxide_Dimerization Nitrile Oxide Dimerization Low_Yield->Nitrile_Oxide_Dimerization Inefficient_Cycloaddition Inefficient Cycloaddition Low_Yield->Inefficient_Cycloaddition Poor_Starting_Material Poor Starting Material Quality Low_Yield->Poor_Starting_Material Solution_1 Slow addition of reagents (NCS or Base) Nitrile_Oxide_Dimerization->Solution_1 Solution_2 Optimize Catalyst, Temperature, and Solvent Inefficient_Cycloaddition->Solution_2 Solution_3 Purify Starting Materials Poor_Starting_Material->Solution_3

Caption: Troubleshooting logic for addressing low reaction yields.

Q2: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity for the 3,5-disubstituted isoxazole?

A2: The formation of the 3,4-disubstituted regioisomer is a common challenge in uncatalyzed 1,3-dipolar cycloadditions.

  • Cause: The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the nitrile oxide and the alkyne. Without a catalyst, both possible orientations can have similar activation energies, leading to a mixture of products.

  • Solution: The use of a copper(I) catalyst is the most effective way to ensure high regioselectivity for the 3,5-disubstituted isomer when using a terminal alkyne. The catalyst coordinates to the alkyne, which alters the electronic properties and sterically directs the cycloaddition to favor the desired regioisomer.[1][2] If you are already using a copper catalyst and still observing poor regioselectivity, ensure the catalyst is active and that no competing Lewis acids are present in your reaction mixture.

Q3: The purification of the final product by column chromatography is proving difficult. The compound is streaking and my yield is low. What can I do?

A3: The basic nature of the piperidine moiety in your target molecule is likely the cause of your purification challenges on standard silica gel.

  • Cause: The acidic nature of silica gel can lead to strong interactions with basic compounds, causing streaking, poor separation, and in some cases, decomposition.[4][5]

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, which should significantly improve the peak shape and recovery.[1][5][6]

    • Alternative Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.[1] Reversed-phase chromatography on a C18 column with a mobile phase containing a modifier like formic acid or trifluoroacetic acid is also a highly effective method for purifying polar, basic compounds.[1]

    • Acid-Base Extraction/Salt Formation: An alternative to chromatography is to perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic target molecule will form a salt and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.[2] Alternatively, the product can be precipitated from the organic solution as a salt (e.g., by adding a solution of HCl in ether), filtered, and then the free base can be liberated.[7]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 1-(Pent-4-yn-1-yl)piperidine (Alkyne Precursor)

This protocol describes the N-alkylation of piperidine with a 5-halopentyne.

ReagentMolar Eq.MWAmount
Piperidine2.085.15 g/mol 1.70 g (2.0 mL)
5-Bromopent-1-yne1.0147.03 g/mol 1.47 g
K₂CO₃ (anhydrous)1.5138.21 g/mol 2.07 g
Acetonitrile (MeCN)--20 mL

Procedure:

  • To a round-bottom flask, add piperidine, anhydrous potassium carbonate, and acetonitrile.

  • Stir the mixture at room temperature.

  • Slowly add 5-bromopent-1-yne to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine) to yield 1-(pent-4-yn-1-yl)piperidine.

Protocol 2: Synthesis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

This one-pot protocol utilizes a copper(I)-catalyzed cycloaddition.[2][3]

ReagentMolar Eq.MWAmount
Benzaldehyde oxime1.1121.14 g/mol 133 mg
1-(Pent-4-yn-1-yl)piperidine1.0151.26 g/mol 151 mg
CuSO₄·5H₂O0.02249.69 g/mol 5 mg
Sodium Ascorbate0.04198.11 g/mol 8 mg
Triethylamine (Et₃N)1.2101.19 g/mol 121 mg (0.17 mL)
N-Chlorosuccinimide (NCS)1.1133.53 g/mol 147 mg
t-Butanol/Water (1:1)--10 mL

Procedure:

  • To a round-bottom flask, add benzaldehyde oxime, 1-(pent-4-yn-1-yl)piperidine, CuSO₄·5H₂O, and sodium ascorbate.

  • Add the t-butanol/water solvent mixture and stir to dissolve.

  • Add triethylamine to the reaction mixture.

  • Add N-chlorosuccinimide portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC until the starting alkyne is consumed (typically 2-6 hours).

  • Once the reaction is complete, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 1% triethylamine.

References

  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles.
  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • Dou, G., et al. (2013).
  • Hansen, T. V., et al. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry.
  • Jawale, A. M., et al. (2011). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes.
  • Journal of Organic Chemistry. (2008). Substituent Effect on exo Stereoselectivity in the 1,3-Dipolar Cycloaddition Reaction of Tulipalin A with Nitrile Ylides. The Journal of Organic Chemistry.
  • Kesornpun, C., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science.
  • Peixoto, S., et al. (2010). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Organic Letters.
  • PJSIR. (n.d.). CONDENSATION REACTIONS OF 1,3-DIPHENYL-2-PROPEN-1-0NES WITH NUCLEOPHILIC REAGENTS.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Royal Society of Chemistry. (2011). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes.
  • Shankaran, K., et al. (2004). Syntheses and biological evaluation of 5-(piperidin-1-yl)-3-phenyl-pentylsulfones as CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Singh, P. P., et al. (2018).
  • Taylor & Francis Online. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Phenomenex. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • WIPO. (2002, October 31). PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE.

Sources

Technical Support Center: Debugging HPLC Retention Time Shifts for Piperidine-Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of piperidine-isoxazole derivatives using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals who may encounter retention time (RT) variability during their chromatographic analyses. Retention time stability is a critical parameter for method robustness and data integrity.[1] This guide provides a structured, in-depth approach to troubleshooting and resolving RT shifts, moving from common, easily solvable issues to more complex, systematic problems.

Our approach is grounded in explaining the causal relationships between potential issues and their chromatographic effects, enabling you to not only fix the immediate problem but also to prevent its recurrence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Diagnosis

Q1: My retention times are drifting. How do I know if the problem is chemical or mechanical?

A: This is the foundational question in troubleshooting. A simple diagnostic test can quickly point you in the right direction.

Causality: If the retention time of your analyte peaks and the solvent front (t0, or the first baseline disturbance from the injection) both shift proportionally, the issue is likely mechanical or flow-rate related.[2] If, however, the analyte peaks shift but the t0 remains constant, the problem is chemical in nature, relating to the mobile phase, column chemistry, or temperature.[2][3]

Protocol 1: Differentiating Mechanical vs. Chemical Drift

  • Injection: Perform an injection of your sample or standard.

  • Identify t0: Mark the retention time of the solvent front (the first major baseline disturbance).

  • Monitor: Continue with your analytical run, making several injections over time.

  • Analyze:

    • Scenario A (Mechanical/Flow Rate Issue): Both the t0 and your analyte peak RTs are increasing or decreasing together.

    • Scenario B (Chemical/Selectivity Issue): The t0 is stable, but your analyte peak RTs are shifting.

Scenario A: Mechanical & Flow Rate Issues

Q2: My t0 and analyte peaks are drifting together. What are the most common mechanical causes?

A: This indicates an inconsistent flow rate. The most probable causes are leaks or pump-related issues.

  • Leaks: Even a very small, non-dripping leak between the pump and the column can cause a gradual decrease in flow rate, leading to increasing retention times.[2][4] Carefully inspect all fittings, especially at the pump head, autosampler, and column inlet, for any signs of salt deposits (if using buffers) or moisture.

  • Pump Performance: Worn pump seals or faulty check valves are common culprits of inconsistent flow delivery.[4][5] This can manifest as either gradual drift or more erratic, fluctuating retention times.

  • Degassing Issues: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump head, causing pressure fluctuations and, consequently, flow rate instability.[5][6]

dot

Caption: Workflow for troubleshooting mechanical/flow rate issues.

Scenario B: Chemical & Selectivity Issues

This is the more common and complex scenario for ionizable compounds like piperidine-isoxazole derivatives.

Q3: My analyte retention time is shifting, but t0 is stable. What should I check first?

A: The top three culprits are Column Equilibration , Mobile Phase pH , and Temperature .

  • Insufficient Column Equilibration: This is the most frequent cause of RT drift at the start of an analytical run. The column's stationary phase requires sufficient time to fully equilibrate with the mobile phase. If equilibration is incomplete, the surface chemistry will continue to change as the run progresses, causing retention times to drift, usually to a stable point.[7]

    • Solution: Always equilibrate your column with at least 10-20 column volumes of the mobile phase before the first injection.[7][8] If your mobile phase contains additives like ion-pairing reagents, a longer equilibration time may be necessary.[7] A stable baseline and constant backpressure are good indicators of an equilibrated column.[9]

  • Mobile Phase pH Instability: Piperidine is a basic compound. Its ionization state is highly sensitive to the pH of the mobile phase.[10][11] Even minor shifts in pH (as small as 0.1-0.2 units) can significantly alter retention time.[1]

    • Causality: In reversed-phase HPLC, the neutral (unionized) form of a basic compound is more hydrophobic and will be retained longer on the non-polar stationary phase.[1][10] As the pH of the mobile phase increases, the piperidine moiety becomes less protonated (more neutral), leading to stronger retention and a longer RT.[11][12] Conversely, a decrease in pH will increase protonation, making the molecule more polar and shortening its RT.

    • Solution: Use a buffer in your mobile phase and ensure its pH is at least 1-1.5 pH units away from the pKa of your analyte.[1][11] This ensures the analyte remains in a single, stable ionic form, minimizing RT shifts due to small pH fluctuations.

  • Temperature Fluctuations: Column temperature directly affects the thermodynamics of the separation.

    • Causality: Increasing the column temperature generally shortens retention times as it reduces mobile phase viscosity and increases analyte solubility.[4] Even slow swings in ambient room temperature can cause a gradual drift in retention times, especially for isocratic methods without a column oven.[4]

    • Solution: Use a thermostatically controlled column compartment to maintain a stable temperature. A change of just 1°C can alter retention times by 1-2%.[4]

dot

Caption: Systematic workflow for troubleshooting chemical/selectivity issues.

Q4: I've checked equilibration, pH, and temperature, but my retention times are still shifting. What are the next steps?

A: Now we must investigate more subtle aspects of the mobile phase and the column itself.

  • Mobile Phase Preparation & Storage: Inconsistent preparation is a common source of variability.

    • Volatilization: If one component of your mobile phase is more volatile than another (e.g., acetonitrile vs. water), its evaporation over time will change the mobile phase composition and affect retention times.[2] Always keep mobile phase bottles capped.

    • Preparation Method: For maximum reproducibility, it is best practice to prepare mobile phases by weight rather than volume, as temperature can affect volumetric measurements.[13] When mixing, always measure components separately before combining.[13]

    • Freshness: Buffered mobile phases, especially at neutral pH, can be prone to microbial growth. It is recommended to prepare these fresh daily.[14] Never "top off" an old mobile phase reservoir with a new batch; always replace it entirely.[14]

  • Column Contamination & Degradation: The column is a consumable, and its performance will change over time.

    • Contamination: Strongly retained compounds from previous injections can build up on the column head, altering the stationary phase chemistry and causing RT shifts and peak shape distortion.[4][7]

    • Degradation: Over time, the bonded phase of the column can be stripped away ("hydrolyzed"), especially when operating at pH extremes. This leads to a gradual loss of retention.[9]

  • Secondary Interactions with Silanols: This is a particularly relevant issue for basic compounds like piperidine.

    • Causality: Silica-based columns have residual silanol groups (Si-OH) on their surface.[15] The basic nitrogen in the piperidine ring can engage in secondary ionic interactions with these acidic silanols.[16][17] This can lead to peak tailing and unpredictable retention behavior.[16][17]

    • Solution: Consider adding a basic modifier, like 0.1% triethylamine or diethylamine, to the mobile phase. These modifiers act as "silanol blockers," competing with your analyte for the active sites and improving peak shape and RT stability.[16] Alternatively, using a modern, base-deactivated column with low silanol activity can mitigate this issue.[16][18]

Data & Protocols

Table 1: Impact of Mobile Phase pH on a Hypothetical Piperidine Derivative

Mobile Phase pHAnalyte StateExpected RetentionRationale
2.5Fully Protonated (BH+)ShortThe ionized form is more polar and has less affinity for the C18 stationary phase.[10][11]
7.0Partially ProtonatedIntermediate & UnstablepH is close to the pKa, a mix of ionized and unionized forms exists, leading to poor peak shape and instability.[1]
10.5Fully Unionized (B)LongThe neutral, more hydrophobic form interacts strongly with the stationary phase, increasing retention.[10][12]

Protocol 2: Systematic Column Washing Procedure (Reversed-Phase)

If column contamination is suspected, a thorough washing procedure can restore performance. Always disconnect the column from the detector before flushing with strong solvents.[6] For standard C18 columns, reversing the column for flushing can be effective, but consult the manufacturer's guidelines first.

  • Buffer Removal: Flush the column with 20 column volumes of HPLC-grade water (or mobile phase without the buffer salts).[8][9]

  • Intermediate Polarity Flush: Flush with 20 column volumes of acetonitrile or methanol.

  • Non-Polar Contaminant Removal: Flush with 5-10 column volumes of isopropanol.

  • Strong Non-Polar Flush (Optional, for severe contamination): Flush with 20 column volumes of hexane.

  • Return to Reversed-Phase Conditions: Repeat steps 3, then 2, then 1 in reverse order.

  • Re-equilibration: Equilibrate the column thoroughly with your initial mobile phase until the baseline and backpressure are stable.[9]

Protocol 3: Performing a System Suitability Test (SST)

A System Suitability Test (SST) is an integral part of any validated HPLC method, used to verify that the system is adequate for the intended analysis.[19][20] It should be performed before any sample analysis.[21]

  • Prepare Standard Solution: Prepare a standard solution of your piperidine-isoxazole derivative at a known concentration.

  • Replicate Injections: Make 5-6 replicate injections of the standard solution.[22]

  • Calculate Key Parameters: Using the data from the replicate injections, calculate the following:

    • Retention Time (RT): The average RT should be within the established method limits.

    • Precision (%RSD): The Relative Standard Deviation (%RSD) of the peak areas and retention times should be calculated. A common acceptance criterion for peak area is <%RSD ≤ 2.0%.[23]

    • Tailing Factor (Tf): Measures peak symmetry. A typical requirement is Tf ≤ 2.0.[22][23]

    • Theoretical Plates (N): Measures column efficiency.

  • Verification: Compare the calculated values against the predefined acceptance criteria for your method. The analysis can only proceed if all system suitability requirements are met.[19]

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. PMC.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
  • How to Increase Retention. GL Sciences.
  • Exploring the Role of pH in HPLC Separ
  • Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers. Benchchem.
  • Preparation of Mobile Phase for HPLC. Nacalai Tesque.
  • Troubleshooting HPLC Column Retention Time Drift. Hawach.
  • HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Essential Precautions for HPLC Mobile Phase Handling and Use. Pharma Growth Hub.
  • Mobile Phase Prep: Key Tips & Tricks. Phenomenex.
  • Equilibration, Regeneration, and Maintenance of HPLC Column. Hawach.
  • HPLC Column Cleaning and Regener
  • Troubleshooting Retention Time Changes in (U)
  • Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines. MICROSOLV.
  • Best Practices for Mobile Phases in HPLC_ Preparation, Use, And Storage.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • Column Tips Series # 1 – RP HPLC Column Washing. Glantreo.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia.
  • Shimadzu Column Care and Use Guide. Shimadzu.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • System suitability Requirements for a USP HPLC Method.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • A Review on HPLC-Trouble Shooting Guide. International Journal of Pharmaceutical Sciences Review and Research.
  • Troubleshooting and Performance Improvement for HPLC. LinkedIn.
  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Lesson 3: Separation Modes and their Mechanisms. Shodex HPLC Columns.

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Validation & Comparative

Mass spectrometry (LC-MS) fragmentation patterns of the compound

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to LC-MS Fragmentation of Small Molecules: A Comparative Analysis Using Caffeine

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of a compound in a mass spectrometer is fundamental to its structural elucidation and quantification. This guide provides an in-depth, technical comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of a model compound, caffeine. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of the principles at play.

Introduction: The Significance of Fragmentation in LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1][2][3] After separation by LC, molecules are ionized and then fragmented within the mass spectrometer. The resulting fragmentation pattern serves as a structural "fingerprint," unique to the molecule under investigation.[1] A comprehensive understanding of these patterns is crucial for confident compound identification, isomer differentiation, and the development of sensitive and specific quantitative assays.

This guide will use caffeine (C8H10N4O2, molecular weight 194.19 g/mol ) as a model compound to explore the intricacies of LC-MS fragmentation.[1] Caffeine is an ideal candidate due to its well-documented and relatively straightforward fragmentation behavior, making it an excellent tool for illustrating core concepts.

Part 1: The Initial Step - Ionization of Caffeine

Before fragmentation can occur, the analyte must be ionized. In LC-MS, electrospray ionization (ESI) is a common "soft ionization" technique that allows for the analysis of polar molecules like caffeine with minimal in-source fragmentation.[4] In positive ion mode, which is typically used for caffeine analysis, the molecule readily accepts a proton to form the protonated molecule, [M+H]+.[5] For caffeine, this results in a precursor ion with a mass-to-charge ratio (m/z) of 195.[1][5][6] The mobile phase composition, often containing a small amount of acid like formic acid, aids in this protonation process.[5][7]

Part 2: Decoding the Fragmentation - A Collision Energy Comparison

Once the protonated caffeine molecule ([M+H]+ at m/z 195) is isolated in the mass spectrometer, it is subjected to collision-induced dissociation (CID). In this process, the ion is accelerated and collided with an inert gas (such as argon or nitrogen), causing it to fragment. The extent of fragmentation is primarily controlled by the collision energy (CE).

Low vs. High Collision Energy: A Tale of Two Spectra

The energy applied during CID has a profound impact on the resulting product ion spectrum. By comparing the fragmentation patterns at low and high collision energies, we can gain a more complete picture of the molecule's structure and fragmentation pathways.

At low collision energies (e.g., 10-20 V), we typically observe the formation of the most stable, higher-mass fragment ions. For caffeine, the predominant fragmentation pathway is the neutral loss of methyl isocyanate (CH3NCO), which has a mass of 57 Da.[8][9][10] This results in the most abundant product ion at m/z 138 .[5][10][11] A less favorable fragmentation pathway at low energies is the loss of a methyl group (CH3), resulting in a minor peak at m/z 180 .[5]

As we increase to high collision energies (e.g., 30-45 eV), sufficient energy is imparted to induce further fragmentation of the initial product ions.[12] The primary fragment at m/z 138 will subsequently lose a molecule of carbon monoxide (CO), with a mass of 28 Da, to produce a prominent ion at m/z 110 .[5] At these higher energies, the abundance of the initial m/z 138 fragment will decrease as it is consumed to form the m/z 110 ion.

The following table summarizes the key ions observed in the ESI-MS/MS analysis of caffeine:

m/z Proposed Formula Description Typical Collision Energy
195[C8H11N4O2]+Protonated Molecule [M+H]+N/A (Precursor Ion)
180[C7H8N4O2]+[M+H - CH3]+Low to Medium
138[C6H8N3O]+[M+H - CH3NCO]+Low to High (Dominant at low CE)
110[C5H6N3]+[M+H - CH3NCO - CO]+Medium to High

This differential fragmentation is the basis for developing highly specific Multiple Reaction Monitoring (MRM) assays, a targeted MS/MS technique used for quantification.[5][7][13] For caffeine, common MRM transitions are 195 → 138 for quantification and 195 → 110 for confirmation.[5]

Part 3: A Practical Guide to Reproducing Caffeine's Fragmentation

To ensure the trustworthiness and reproducibility of these findings, the following is a detailed, step-by-step protocol for the LC-MS analysis of caffeine.

Experimental Protocol

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of caffeine in methanol.

  • Perform serial dilutions in a 50:50 mixture of water and methanol to create a working standard solution of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1100 series or equivalent.[7]

  • Column: Waters Symmetry C18, 3.5 µm, 75 mm x 4.6 mm i.d. or equivalent.[7]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C[7]

3. Mass Spectrometry (MS) Conditions:

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V

  • Source Temperature: 550°C[7]

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

4. Data Acquisition:

  • Experiment 1 (Low Collision Energy):

    • Acquisition Mode: Product Ion Scan

    • Precursor Ion: m/z 195.1

    • Collision Energy: 20 V

    • Scan Range: m/z 50-200

  • Experiment 2 (High Collision Energy):

    • Acquisition Mode: Product Ion Scan

    • Precursor Ion: m/z 195.1

    • Collision Energy: 35 V[14]

    • Scan Range: m/z 50-200

By following this protocol, a researcher can reliably generate and compare the fragmentation patterns of caffeine at different collision energies.

Part 4: Visualization of Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the fragmentation pathways of caffeine.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column C18 Separation LC_Sample->LC_Column Mobile Phase MS_Source ESI Source (Ionization) LC_Column->MS_Source Eluent MS_Q1 Quadrupole 1 (Precursor Selection m/z 195) MS_Source->MS_Q1 MS_Q2 Quadrupole 2 (Collision Cell - CID) MS_Q1->MS_Q2 Collision Gas MS_Q3 Quadrupole 3 (Product Ion Scan) MS_Q2->MS_Q3 MS_Detector Detector MS_Q3->MS_Detector Data_System Data System (Mass Spectrum) MS_Detector->Data_System Signal

Caption: A generalized workflow for LC-MS/MS analysis.

Caffeine_Fragmentation cluster_frags Product Ions Precursor Caffeine [M+H]+ m/z 195 Frag1 [M+H - CH3NCO]+ m/z 138 Precursor->Frag1 - CH3NCO (57 Da) (Major Pathway) Frag3 [M+H - CH3]+ m/z 180 Precursor->Frag3 - CH3 (15 Da) (Minor Pathway) Frag2 [M+H - CH3NCO - CO]+ m/z 110 Frag1->Frag2 - CO (28 Da)

Sources

A Guide to Characterizing the Potency of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole Against Standard Ligands for Sigma, Muscarinic, and NMDA Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the pharmacological potency of the novel compound, 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole. Due to the absence of published data for this specific molecule, we present a structured approach for its characterization by comparing it against well-established standard ligands for sigma (σ), muscarinic acetylcholine (mAChR), and N-methyl-D-aspartate (NMDA) receptors. The structural motifs of the target compound, namely the phenyl, piperidine, and isoxazole moieties, suggest a potential affinity for these receptor families.

This document serves as a practical guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to facilitate a thorough investigation of this novel chemical entity.

Rationale for Target Selection

The chemical scaffold of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole suggests potential interactions with several key central nervous system (CNS) receptors. The phenylpropylpiperidine substructure is a known pharmacophore for sigma (σ) receptors, with a propensity for the σ2 subtype. Furthermore, the overall structure bears resemblance to ligands that interact with muscarinic acetylcholine and NMDA receptors, making these important targets to investigate for a comprehensive pharmacological profile.

Comparative Potency of Standard Ligands

To establish a benchmark for evaluating the potency of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, the following tables summarize the binding affinities (Ki) and, where available, functional potencies (EC50/IC50) of standard ligands for the proposed target receptors.

Sigma (σ) Receptor Ligands
LigandReceptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)
(+)-Pentazocineσ1 (Agonist)3.2 - 9Ca2+ mobilization~2,800 (EC50)
HaloperidolNon-selective σ (Antagonist)σ1: 1.8 - 3.2, σ2: 2.9 - 5Ca2+ mobilization (as antagonist)~3,000 (IC50)
NE-100σ1 (Antagonist)1.1 - 4.16Neurite outgrowth~33 (IC50)
S1RA (E-52862)σ1 (Antagonist)17Ca2+ mobilization136 (IC50)[1]
1,3-di-o-tolylguanidine (DTG)Non-selective σ (Agonist)σ1: 69, σ2: 21Not specifiedNot specified[2]
Siramesineσ2 (Agonist)17 (σ1), 0.12 (σ2)Cell Viability~1,500 (EC50)
PB28σ2 (Agonist)0.68Not specifiedNot specified[1]
Muscarinic Acetylcholine (mAChR) Receptor Ligands
LigandReceptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)
AcetylcholineNon-selective (Agonist)Varies by subtypeCalcium mobilization (M1, M3, M5)Varies by subtype
AtropineNon-selective (Antagonist)0.39 (M4)Not specifiedNot specified[3]
PirenzepineM1 selective (Antagonist)~16Not specifiedNot specified
XanomelineM1/M4 preferring (Agonist)M1: 2.5, M4: 4.3Not specifiedNot specified[3]
DarifenacinM3 selective (Antagonist)M3: 0.8, M1: 16, M2: 25, M4: 13, M5: 10Not specifiedNot specified[3]
NMDA Receptor Ligands
LigandSite/SubunitBinding Affinity (Ki/Kd, nM)Functional AssayPotency (EC50/IC50, nM)
GlutamateAgonist SiteVaries by subunitCalcium InfluxVaries by subunit
GlycineCo-agonist SiteVaries by subunitCalcium InfluxVaries by subunit
D-AP5Competitive Antagonist1400 (Kd)ElectrophysiologyVaries
Dizocilpine (MK-801)Channel Blocker37.2 (Kd)ElectrophysiologyVaries[4]
IfenprodilGluN2B selective (Antagonist)10-50Calcium Influx~20-100 (IC50)
Ro 25-6981GluN2B selective (Antagonist)2 (σ1), 189 (σ2)Not specifiedNot specified[5]

Experimental Workflows and Protocols

A systematic evaluation of a novel compound requires a tiered approach, beginning with binding affinity determination followed by functional characterization at the identified primary targets.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Functional Characterization a Novel Compound: 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole b Primary Screening: Radioligand Binding Assays (σ1, σ2, mAChR, NMDA) a->b c Saturation Binding Assays (Determine Kd of Radioligand) b->c Identified Target(s) d Competition Binding Assays (Determine Ki of Novel Compound) c->d e Functional Assays (e.g., Ca2+ mobilization, cAMP, Ca2+ influx) d->e Confirmed Affinity f Determine EC50 (Agonist) or IC50 (Antagonist) e->f g g f->g Comprehensive Profile

Caption: A generalized workflow for novel ligand characterization.

Protocol 1: Radioligand Binding Assays

This protocol outlines a general procedure for competitive radioligand binding assays to determine the inhibition constant (Ki) of the test compound.[4][6][7][8]

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Wash the membrane pellet by resuspension and centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Assay Setup (96-well plate format):

  • Total Binding: Add assay buffer, a single concentration of the appropriate radioligand (typically at its Kd), and the membrane preparation.

  • Non-specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a high concentration of a known, non-labeled standard ligand (e.g., 10 µM Haloperidol for sigma receptors).

  • Competitive Binding: Add assay buffer, radioligand, membrane preparation, and serially diluted concentrations of the test compound (3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole).

3. Incubation:

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

4. Filtration:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

5. Radioactivity Measurement:

  • Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting the NSB from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Assay - Calcium Mobilization for Gq-coupled mAChRs (M1, M3, M5)

This protocol measures changes in intracellular calcium concentration following receptor activation.[9][10]

1. Cell Culture and Plating:

  • Culture cells stably expressing the target M1, M3, or M5 receptor subtype.

  • Seed the cells into a 96-well, black-walled, clear-bottom plate and grow to near confluency.

2. Dye Loading:

  • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FlexStation Calcium Assay Kit) by incubating at 37°C for 30-60 minutes.

3. Compound Addition and Signal Detection:

  • Place the plate in a fluorescence microplate reader (e.g., FlexStation).

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of agonist in the presence of varying concentrations of the test compound (for antagonist testing).

  • Immediately measure the change in fluorescence intensity over time.

4. Data Analysis:

  • The peak fluorescence response is proportional to the increase in intracellular calcium.

  • For agonist activity, plot the response against the log of the test compound concentration to determine the EC50.

  • For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.

Signaling Pathways

Understanding the downstream signaling cascades of the target receptors is crucial for designing and interpreting functional assays.

Muscarinic Acetylcholine Receptor Signaling

G cluster_0 Gq-coupled (M1, M3, M5) cluster_1 Gi-coupled (M2, M4) M135 ACh -> M1/M3/M5 Gq Gq activation M135->Gq PLC PLC activation Gq->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca Ca2+ release PIP2->Ca PKC PKC activation PIP2->PKC M24 ACh -> M2/M4 Gi Gi activation M24->Gi AC Adenylyl Cyclase inhibition Gi->AC cAMP ↓ cAMP AC->cAMP G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ion_channel Ion Channel Opening NMDAR->Ion_channel Binding Depolarization Membrane Depolarization Mg_block Mg2+ block removal Depolarization->Mg_block Mg_block->Ion_channel Gating Ca_influx Ca2+ Influx Ion_channel->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream

Sources

Introduction: The Critical Role of Purity in Isoxazole Research

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to HPLC Purity Assessment of Research-Grade Isoxazoles

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of research-grade isoxazoles. We will move beyond generic protocols to explain the why behind the how, offering insights grounded in chemical principles and field experience.

Understanding the Challenge: Common Impurities in Isoxazole Synthesis

The purity profile of a synthetic isoxazole is a direct reflection of its synthetic route. Common impurities often include:

  • Starting Materials: Unreacted precursors are the most common impurities.

  • Regioisomers: The synthesis of substituted isoxazoles, particularly from 1,3-dicarbonyl compounds and hydroxylamine, can often yield regioisomeric byproducts (e.g., 3,5-disubstituted vs. 5,3-disubstituted isoxazoles).

  • Reaction Intermediates: Incomplete reactions can leave stable intermediates in the final product.

  • Degradation Products: The isoxazole ring, while generally stable, can be susceptible to cleavage under certain harsh acidic or basic conditions, or upon exposure to light.

Effective HPLC method development hinges on the ability to resolve the main isoxazole peak from these potential impurities.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is dictated by the specific properties of the isoxazole analyte, particularly its polarity, which is heavily influenced by its substituents. We will compare two primary approaches: Reversed-Phase (RP) and Normal-Phase (NP) HPLC.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Most Isoxazoles

RP-HPLC is the most common and versatile method for the analysis of moderately polar to nonpolar isoxazoles. The separation is based on hydrophobic interactions between the analyte and a nonpolar stationary phase (typically C18 or C8).

Mechanism of Separation: In RP-HPLC, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Nonpolar compounds interact more strongly with the nonpolar stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.

Experimental Data: A Head-to-Head Comparison of C18 and C8 Columns

To illustrate the practical differences, we analyzed a model research-grade isoxazole, 4-chloro-3,5-dimethylisoxazole, which was intentionally spiked with a common starting material (pentane-2,4-dione) and a more polar potential byproduct (3,5-dimethylisoxazole).

Table 1: Comparison of RP-HPLC Column Performance for Isoxazole Purity Analysis

ParameterMethod 1: C18 ColumnMethod 2: C8 ColumnRationale & Insights
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Waters Symmetry C8 (4.6 x 150 mm, 5 µm)The C18 phase provides greater hydrophobic retention due to the longer alkyl chains, which is often beneficial for resolving closely related nonpolar compounds. The C8 is a good alternative for faster analysis of more polar isoxazoles.
Mobile Phase A: 0.1% Formic Acid in Water; B: AcetonitrileA: 0.1% Formic Acid in Water; B: AcetonitrileFormic acid is used to protonate silanol groups on the silica backbone, reducing peak tailing, and to ensure consistent ionization of the analyte for better peak shape.
Gradient 50% B to 95% B over 10 min40% B to 90% B over 10 minA gradient is essential to elute compounds with a range of polarities within a reasonable timeframe while maintaining good resolution.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmUV at 254 nmThe isoxazole ring system typically exhibits UV absorbance, making UV detection a straightforward choice. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Retention Time (Main Peak) 7.8 min6.5 minAs expected, the main peak elutes earlier on the less retentive C8 column.
Resolution (Main Peak/Impurity) 2.51.8The C18 column provided superior resolution between the main peak and a closely eluting nonpolar impurity, demonstrating its value for complex mixtures. A resolution value ≥ 1.5 is generally considered acceptable.
Normal-Phase HPLC (NP-HPLC): A Niche Approach for Specific Cases

NP-HPLC is primarily used for the separation of very nonpolar compounds or for separating isomers that are difficult to resolve by RP-HPLC. It utilizes a polar stationary phase (e.g., silica, diol) and a nonpolar mobile phase (e.g., hexane/ethyl acetate).

When to Consider NP-HPLC:

  • Regioisomer Separation: NP-HPLC can sometimes offer superior selectivity for regioisomers where the difference in polarity is subtle but the interaction with a polar stationary phase is distinct.

  • Highly Nonpolar Isoxazoles: For isoxazoles with large, greasy substituents that are too strongly retained on a C18 column.

Step-by-Step Protocol: A Self-Validating Purity Assessment Workflow

This protocol is designed to be a self-validating system. The inclusion of a system suitability test ensures that the chromatographic system is performing adequately before any samples are analyzed.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile 1. Prepare Mobile Phase (e.g., 0.1% FA in H2O/ACN) prep_sample 2. Prepare Sample (1 mg/mL in Diluent) prep_sst 3. Prepare SST Standard (Spiked with known impurity) equilibrate 4. Equilibrate System (Run mobile phase until baseline is stable) prep_sst->equilibrate Proceed to Analysis run_sst 5. Inject SST Standard equilibrate->run_sst check_sst 6. Verify System Suitability (Resolution, Tailing Factor) run_sst->check_sst check_sst->equilibrate If SST Fails (Troubleshoot) run_sample 7. Inject Sample check_sst->run_sample If SST Passes integrate 8. Integrate Peaks run_sample->integrate calculate 9. Calculate Purity (% Area Normalization) integrate->calculate report 10. Generate Report calculate->report

Caption: A typical HPLC purity assessment workflow.

Detailed Protocol Steps:
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm filter.

    • Organic Phase (B): Use HPLC-grade acetonitrile.

    • Rationale: Filtering and degassing the mobile phase are critical steps to prevent pump blockages and ensure a stable baseline.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the isoxazole sample.

    • Dissolve in 1 mL of a suitable diluent (typically a 50:50 mixture of acetonitrile and water). The diluent should be chosen to fully dissolve the sample and be compatible with the mobile phase.

    • Trustworthiness Check: Ensure the sample is fully dissolved. Any particulate matter can damage the HPLC column and injector.

  • System Suitability Test (SST):

    • Prepare a solution containing the isoxazole of interest spiked with a small amount (e.g., 0.5%) of a known, closely eluting impurity or a structurally similar compound.

    • Inject this solution onto the column.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the main peak and the spiked impurity should be ≥ 1.5.

      • Tailing Factor (Tf): The tailing factor for the main isoxazole peak should be ≤ 2.0.

    • Rationale: The SST is a mandatory quality control step. It verifies that the chromatographic system has the necessary resolving power and peak shape performance to conduct a valid purity analysis.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: As prepared above.

    • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: PDA detector scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm) for quantification.

    • Rationale: A gradient is crucial for screening research samples where the identity and polarity of all impurities are unknown. A PDA detector allows for the assessment of peak purity by comparing UV spectra across a single peak, which can reveal the presence of co-eluting impurities.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Authoritative Grounding: This method assumes that all compounds have a similar response factor at the chosen wavelength. This is a common and accepted practice for purity assessment of research-grade materials where impurity standards are often unavailable. For GMP-grade materials, relative response factors would need to be determined.

Logical Framework for Method Development

Effective HPLC method development is a logical, not random, process. The following diagram illustrates the decision-making process.

Method_Dev_Logic cluster_optimize Optimization Loop start Start: Define Analytical Goal (Purity of Isoxazole X) info Gather Information - Analyte pKa, logP - Potential Impurities start->info initial_method Select Initial Method (Reversed-Phase C18 is default) info->initial_method run_initial Run Initial Screening Gradient initial_method->run_initial eval Evaluate Chromatogram - Peak Shape? - Resolution? - Retention Time? run_initial->eval opt_gradient Adjust Gradient Slope eval->opt_gradient Poor Resolution opt_ph Modify Mobile Phase pH eval->opt_ph Poor Peak Shape (Tailing) opt_col Change Column Chemistry (C8, Phenyl-Hexyl) eval->opt_col Insufficient Retention final Final Validated Method eval->final Meets Criteria opt_gradient->run_initial Re-evaluate opt_mp Change Organic Modifier (ACN vs. MeOH) opt_gradient->opt_mp opt_mp->opt_ph opt_ph->run_initial Re-evaluate opt_ph->opt_col opt_col->run_initial Re-evaluate

Caption: Decision-making flowchart for HPLC method development.

Conclusion: Upholding Scientific Integrity

The purity of a research-grade isoxazole is a direct determinant of its utility in subsequent experiments. A well-designed, systematically validated HPLC method is not merely a quality control check; it is an essential component of the scientific process. By starting with a robust reversed-phase method, incorporating a system suitability test, and employing a photodiode array detector, researchers can have high confidence in the purity of their materials. This guide provides the framework and the rationale to develop and implement such methods, ensuring that the fascinating chemistry of isoxazoles is built upon a foundation of analytical certainty.

References

  • United States Pharmacopeia (USP). Chapter <621> Chromatography. USP-NF.[Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Guideline.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

A Comparative Guide to the Structural Elucidation of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole: An Integrated Spectroscopic, Crystallographic, and Computational Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of key analytical techniques for the structural characterization of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, a novel isoxazole derivative. While specific experimental data for this compound is not yet publicly available, this guide will leverage established methodologies and data from closely related analogues to present a comprehensive analytical workflow. We will explore the experimental intricacies of X-ray crystallography, the nuanced insights from spectroscopic methods, and the predictive power of computational chemistry.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2][3][4] It provides unequivocal information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding molecular conformation and intermolecular interactions.

Experimental Protocol: A Generalized Workflow for Small Molecule Crystallography

Obtaining a high-quality single crystal is often the most challenging step.[1][5] The following protocol outlines a general approach for the crystallization and structural analysis of a small organic molecule like 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Step 1: Purification of the Analyte

  • The compound must be of high purity (>98%). Purification can be achieved by column chromatography, recrystallization, or sublimation.

Step-2: Crystal Growth

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[5]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Step 3: Crystal Mounting and Data Collection

  • A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2]

Step 4: Structure Solution and Refinement

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The structural model is refined by least-squares methods to best fit the experimental data.

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Determination Purification High-Purity Compound Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Mounting Mount Single Crystal Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray DataProcessing Data Processing Xray->DataProcessing Solution Structure Solution DataProcessing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

A generalized workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Techniques: A Symphony of Structural Information

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods offer valuable insights into the molecule's structure in solution and its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] For 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for a complete assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm corresponding to the phenyl group.

  • Isoxazole Proton: A singlet or a doublet (depending on substitution) for the proton on the isoxazole ring.[7]

  • Piperidine Protons: A series of multiplets for the methylene protons of the piperidine ring.

  • Propyl Chain Protons: Multiplets for the methylene protons of the propyl chain connecting the isoxazole and piperidine rings.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (~120-140 ppm).

  • Isoxazole Carbons: Characteristic signals for the carbons of the isoxazole ring.

  • Piperidine and Propyl Carbons: Signals in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[8][9] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Expected Mass Spectrum:

  • Molecular Ion Peak [M+H]⁺: The most prominent peak corresponding to the protonated molecule, which will confirm the molecular weight.

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the propyl chain, the piperidine ring, or the isoxazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10][11][12]

Expected IR Absorption Bands:

  • C=N stretch (isoxazole): Around 1600-1650 cm⁻¹.

  • C-O-N stretch (isoxazole): In the fingerprint region.

  • C-H stretches (aromatic and aliphatic): Around 2800-3100 cm⁻¹.

  • C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy Analyte 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole NMR_1D 1D NMR (¹H, ¹³C) Analyte->NMR_1D MS HRMS Analyte->MS FTIR IR Spectroscopy Analyte->FTIR NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Structure_NMR Structure_NMR NMR_2D->Structure_NMR Connectivity & Skeleton Structure_MS Structure_MS MS->Structure_MS Molecular Formula Structure_FTIR Structure_FTIR FTIR->Structure_FTIR Functional Groups

An integrated spectroscopic workflow for structural elucidation.

Computational Chemistry: A Predictive and Complementary Tool

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and corroborating experimental findings.[13][14][15][16] For 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, DFT calculations can provide valuable insights into its geometry, electronic structure, and spectroscopic properties.

Computational Protocol

Step 1: Geometry Optimization

  • The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation.

Step 2: Frequency Calculations

  • Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

Step 3: NMR Chemical Shift Calculations

  • The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.

Step 4: Electronic Structure Analysis

  • The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity.

G cluster_dft DFT Calculations Input Initial 3D Structure Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq NMR_Calc NMR Chemical Shift Calculation Opt->NMR_Calc Electronic Electronic Structure Analysis (HOMO/LUMO) Opt->Electronic Predicted_IR Predicted_IR Freq->Predicted_IR Predicted IR Spectrum Predicted_NMR Predicted_NMR NMR_Calc->Predicted_NMR Predicted NMR Spectra Reactivity Reactivity Electronic->Reactivity Reactivity Insights

A computational chemistry workflow for structural and property prediction.

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structural information.Requires a high-quality single crystal, which can be difficult to obtain. Provides a solid-state structure that may differ from the solution-state conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Provides detailed structural information in solution, non-destructive.Can be complex to interpret for large or highly symmetric molecules, requires a relatively large amount of pure sample.
Mass Spectrometry Molecular weight and elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or connectivity.
FTIR Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Computational Chemistry Predicted geometry, electronic properties, and spectroscopic data.Can be used to study unstable or hypothetical molecules, provides insights into reactivity.Predictions are dependent on the level of theory and basis set used and require experimental validation.

Conclusion

The comprehensive characterization of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole necessitates an integrated approach that combines the strengths of multiple analytical techniques. While X-ray crystallography offers the ultimate proof of structure, its reliance on single crystals can be a significant bottleneck. Spectroscopic methods, particularly NMR, provide a wealth of information about the molecule's structure and connectivity in solution. Mass spectrometry and FTIR serve as crucial complementary techniques for confirming molecular weight and identifying functional groups. Finally, computational chemistry provides a powerful predictive framework that can guide experimental design and aid in the interpretation of spectroscopic data. By employing this multi-faceted strategy, researchers can achieve a thorough and confident structural elucidation of novel isoxazole derivatives, paving the way for their further development and application.

References

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC. (n.d.). Retrieved from [Link]

  • Nishiwaki, T. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Organic Mass Spectrometry, 5(2), 123-135.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved from [Link]

  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed. (n.d.). Retrieved from [Link]

  • Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory - SiftDesk. (2020, April 20). Retrieved from [Link]

  • Gollapalli Naga Raju, P. V. Suresh, Rama Rao Nadendla, & Katta Anusha. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • Metherall, J. P., McCabe, A., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • Budak, Y., Ertürk, F., & Ceylan, M. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9). Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (2020, May 10). Retrieved from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (2013, November 5). Retrieved from [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]

  • Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action - Academia.edu. (2020, July 28). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties - ACG Publications. (2020, June 11). Retrieved from [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024, June 30). Retrieved from [Link]

Sources

Comparative analysis of piperidine vs pyrrolidine isoxazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Saturated Nitrogen Scaffold: A Comparative Guide to Piperidine vs. Pyrrolidine Isoxazole Analogs By: Senior Application Scientist

Executive Summary & Structural Logic

In modern medicinal chemistry, mitigating oxidative metabolism while simultaneously fine-tuning target affinity is a delicate balancing act. Substituting electron-rich rings (like thiazole or thiophene) with an isoxazole core is a field-proven strategy to alter electron density and reduce cytochrome P450-mediated metabolism[1]. However, the behavior of the isoxazole analog is ultimately dictated by its functionalization.

When appending a saturated nitrogen heterocycle—typically a piperidine (6-membered) or a pyrrolidine (5-membered) ring—you are not just adding a water-solubilizing group; you are entirely redefining the molecule's conformational flexibility, spatial geometry, and pharmacokinetic trajectory. As an application scientist evaluating hit-to-lead pipelines, I rely heavily on the distinct stereochemical and geometric behaviors of these rings to bypass specific pharmacological roadblocks.

SAR_Logic Iso Isoxazole Core (Metabolically Stable Isostere) Pyr Pyrrolidine (5-Membered) High Pseudorotation Iso->Pyr Pip Piperidine (6-Membered) Rigid Chair Conformation Iso->Pip Pyr_Ribose Exploits Hydrophilic Ribose Pockets (e.g., CK1) Pyr->Pyr_Ribose Pyr_Clearance Higher CYP-mediated Clearance Risk Pyr->Pyr_Clearance Pip_Hydro Optimal Fit in Hydrophobic Pockets (e.g., TLR8) Pip->Pip_Hydro Pip_Stable Enhanced HLM Metabolic Stability Pip->Pip_Stable

Logical relationship governing SAR choices between pyrrolidine and piperidine isoxazole analogs.

Pharmacodynamic Comparison: Steric Bulk vs. Stereospecificity

The Piperidine Advantage: Rigid Hydrophobic Packing Piperidine predominantly exists in a rigid, thermodynamically stable chair conformation. This lack of flexibility makes it highly predictable for docking into deep, structurally defined hydrophobic pockets. For example, in the development of Toll-Like Receptor 8 (TLR8) antagonists, piperidine-isoxazole analogs severely outcompeted their pyrrolidine counterparts. The larger 6-membered ring facilitated optimal Van der Waals interactions with the Leu490 residue within the TLR8 binding cavity. Attempting to shrink this ring to a 5-membered pyrrolidine disrupted this hydrophobic contact geometry, resulting in heavily attenuated potency[2].

The Pyrrolidine Advantage: Pseudorotation and Hydrophilic Targeting Conversely, the 5-membered pyrrolidine ring is characterized by "pseudorotation," an energetic phenomenon where ring puckering rapidly shifts without breaking bonds. This non-planarity provides unparalleled stereochemical versatility[3]. When targeting the hydrophilic ribose pocket of the Casein Kinase 1 (CK1) ATP-binding site, simple rigid piperidines act only as generic water-solubilizing groups, resulting in moderate potency. However, chiral pyrrolidine scaffolds act as powerful sugar mimetics. The dynamic pyrrolidine ring allows hydroxyl substituents to project directly into the ATP ribose pocket, yielding stereochemically driven hydrogen bonds that massively enhance target selectivity and binding enthalpy[4].

Quantitative Pharmacokinetic & Metabolic Stability Profiling

From an assay development perspective, heterocycle ring size directly controls lipophilicity (cLogD) and intrinsic clearance (


). The 6-membered piperidine ring generally offers superior steric shielding of the nitrogen lone pair, which often provides a distinct advantage against microsomal oxidation compared to unsubstituted pyrrolidines[1].

Table 1: Comparative In Vitro Profiling of Saturated Heterocycles on Isoxazole Cores

Parameter / MetricPiperidine-Isoxazole ScaffoldsPyrrolidine-Isoxazole ScaffoldsMechanistic Causality
Ring Geometry Rigid Chair ConformationDynamic PseudorotationPiperidine is entropically restricted; Pyrrolidine freely adapts to polar surfaces.
Typical Target Strategy Deep Hydrophobic Pockets (e.g., TLR8)[2]Hydrophilic / Ribose Pockets (e.g., CK1)[4]Shape complementarity dictates Van der Waals interactions vs. directional H-bonds.
Metabolic Stability (HLM) Generally Higher Stability[1]Prone to higher oxidation without polar substitution6-membered rings provide superior spatial shielding against Phase I CYP450 enzymes.
Lipophilicity (cLogD) Higher baseline lipophilicityLower baseline lipophilicityDecreased internal volume in pyrrolidine inherently reduces the non-polar surface area.

Validated Experimental Methodologies

To ensure pharmacological assertions are robust, experimental protocols must function as self-validating systems where the causality of every variable is understood.

Protocol 1: Cytochrome P450-Mediated Intrinsic Clearance ( ) via Human Liver Microsomes (HLM)

Why this matters: Evaluating metabolic stability requires absolute kinetic control over Phase I oxidation to calculate an accurate compound half-life (


).

HLM_Workflow Prep Prepare HLM 0.5 mg/mL Spike Spike Analog (1 µM) Prep->Spike NADPH Add NADPH (Initiate T=0) Spike->NADPH Quench Quench (Cold ACN) NADPH->Quench Read LC-MS/MS Analysis Quench->Read

Step-by-step experimental workflow for assessing CYP450-mediated HLM clearance.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL solution of human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4). Causality: This buffer rigidly maintains physiological pH and establishes an optimal protein-to-drug ratio, preventing artificial non-specific binding of the lipophilic isoxazole analogs.

  • Compound Spiking: Spike the isoxazole analog into the matrix to a final concentration of 1 µM. Causality: Operating strictly at 1 µM ensures the substrate concentration is well below the Michaelis constant (

    
    ), keeping the enzymatic reaction locked in linear, first-order kinetics.
    
  • Pre-Incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by rapidly adding NADPH to a final concentration of 1 mM. Causality: Pre-incubation stabilizes thermodynamics. Because NADPH is the obligate electron donor for CYP450 enzymes, withholding it until this exact moment strictly defines "Time = 0".

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL of the reaction mixture and inject it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent triggers instant denaturation of CYP450 proteins, arresting metabolism to the exact second. The internal standard controls for LC-MS ionization suppression.

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Decant the supernatant and analyze via LC-MS/MS to map parent compound depletion.

Protocol 2: Radiometric Assessment of Target Affinity ( -ATP Kinase Assay)

Why this matters: Generic fluorescence-based assays often generate false positives due to the strong inherent autofluorescence of conjugated isoxazole systems. A radiometric assay provides an immutable quantification of direct phosphoryl transfer.

Step-by-Step Methodology:

  • Enzyme/Substrate Complexation: Incubate the target kinase (e.g., CK1) with its specific peptide substrate in a stabilized kinase buffer (HEPES,

    
    , DTT, pH 7.5).
    
  • Inhibitor Binding: Add serial dilutions of the pyrrolidine/piperidine analog (ranging from 10 µM down to 0.1 nM) and incubate for 20 minutes. Causality: This 20-minute window allows the system to reach thermodynamic equilibrium for competitive inhibitor binding before the endogenous ligand is introduced.

  • Radiometric Initiation: Initiate the reaction by adding a spiked mixture of unlabeled ATP and

    
    -
    
    
    
    -ATP.
  • Reaction Termination & Capture: After 30 minutes, terminate the reaction and spot the mixture onto P81 phosphocellulose filter paper. Causality: The strong negative charge of the phosphocellulose matrix quantitatively traps the positively charged phosphorylated peptide substrate.

  • Washing & Quantification: Wash the filter paper sequentially with 0.75% phosphoric acid. Causality: Acid washes aggressively strip away any unbound, unreacted

    
    -ATP. Read the remaining radioactive decay via liquid scintillation counting to generate absolute 
    
    
    
    curves.

Conclusion

The selection between piperidine and pyrrolidine when functionalizing an isoxazole core should never be treated as an arbitrary solubilization tactic. If the lead optimization objective requires saturating a distinct hydrophobic pocket while maintaining resilient metabolic stability, the piperidine ring is structurally unmatched. However, if the target features hydrophilic, solvent-exposed, or stereochemically demanding domains (such as ATP-binding ribose pockets), the pseudorotation and chiral functionalization potential of the pyrrolidine ring provides a superior evolutionary pathway for the drug candidate.

References

  • National Institutes of Health (NIH)
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds MDPI URL
  • Journal of Medicinal Chemistry (ACS)
  • National Institutes of Health (NIH)

Sources

A Senior Application Scientist's Guide to Functional Group Characterization: An In-depth Comparison of Infrared (IR) Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and efficient characterization of functional groups within a molecule is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of Infrared (IR) Spectroscopy with other key analytical techniques, offering field-proven insights and supporting experimental data to inform your choice of methodology. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Power of Vibrational Spectroscopy: Understanding the Fundamentals of IR

Infrared (IR) spectroscopy is a powerful and widely used analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[1][2] Covalent bonds within a molecule are not static; they are constantly vibrating at specific frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, leading to an increase in the amplitude of the vibration. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The position, intensity, and shape of these absorption bands provide a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[2] For instance, a strong, sharp absorption peak around 1700 cm⁻¹ is a hallmark of a carbonyl group (C=O), while a broad absorption in the 3200-3600 cm⁻¹ region is characteristic of an alcohol's hydroxyl group (-OH).[3][4]

Factors Influencing IR Absorption Frequencies

The precise wavenumber at which a functional group absorbs is influenced by several factors, providing a deeper layer of structural information:

  • Bond Strength and Atomic Mass: Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers).[5] For example, a C≡C triple bond absorbs at a higher frequency (around 2100-2250 cm⁻¹) than a C=C double bond (around 1600-1680 cm⁻¹), which in turn absorbs at a higher frequency than a C-C single bond.[3][6]

  • Resonance and Inductive Effects: Electron-withdrawing groups can increase the bond strength and thus the absorption frequency of a nearby functional group.[7][8] Conversely, conjugation can delocalize electrons, weakening a bond and lowering its absorption frequency.[7][8]

  • Hydrogen Bonding: This has a significant effect on the O-H and N-H stretching vibrations. In concentrated samples where intermolecular hydrogen bonding is prevalent, the O-H stretch of an alcohol appears as a broad band.[3][9] In dilute solutions where hydrogen bonding is minimized, a sharper, "free" O-H peak is observed at a higher wavenumber.

  • Ring Strain: In cyclic compounds, the bond angles can deviate from the ideal, leading to changes in hybridization and bond strength. Increased ring strain in a cyclic ketone, for example, will shift the C=O stretching frequency to a higher wavenumber.[9]

Interpreting the Language of Molecules: A Guide to IR Spectra

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[9] The functional group region is where most of the key stretching vibrations for common functional groups appear. The fingerprint region contains a complex pattern of absorptions that are unique to a particular molecule, arising from a combination of bending vibrations and skeletal vibrations.[9] While complex, this region is invaluable for confirming the identity of an unknown compound by comparing its spectrum to that of a known standard.

Characteristic IR Absorption Frequencies of Common Functional Groups

The following table summarizes the characteristic absorption frequencies for a variety of common functional groups. This data is essential for the initial interpretation of an IR spectrum.

Functional GroupClass of CompoundCharacteristic Absorption Range (cm⁻¹)Intensity
O-H (hydrogen-bonded)Alcohols, Phenols3200-3600Strong, Broad
O-H (free)Alcohols, Phenols3580-3670Strong, Sharp
N-HAmines, Amides3300-3500Medium
C-HAlkanes2850-2960Strong
C-HAlkenes3010-3100Medium
C-HAlkynes~3300Strong, Sharp
C≡CAlkynes2100-2260Weak to Medium
C=CAlkenes1620-1680Medium
C=OAldehydes, Ketones1680-1750Strong
C=OCarboxylic Acids1700-1725Strong
C=OEsters1735-1750Strong
C=OAmides1630-1690Strong
C-OAlcohols, Ethers, Esters1000-1300Strong
NO₂Nitro Compounds1500-1570 and 1300-1370Strong

A Comparative Analysis: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is a powerful tool, it is often used in conjunction with other analytical techniques to provide a comprehensive structural elucidation. The choice of technique depends on the specific information required, the nature of the sample, and the stage of the drug development process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10][11] It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing information about connectivity and stereochemistry.[11]

Comparison with IR:

FeatureInfrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Identifies functional groups present.[1][4]Provides a detailed map of the carbon-hydrogen framework, including connectivity and stereochemistry.[10][12]
Strengths Fast, non-destructive, and requires minimal sample preparation (especially with ATR).[13][14] Excellent for identifying polar functional groups.Provides unambiguous structural determination of new chemical entities. Excellent for determining the number and connectivity of atoms.
Weaknesses Does not provide a complete picture of the molecular skeleton. Interpretation can be complex, especially in the fingerprint region.[13]Less sensitive than MS. Can be time-consuming and requires larger sample amounts. More expensive instrumentation.
Causality of Choice Choose IR for: Rapid screening of starting materials, intermediates, and final products for the presence or absence of key functional groups. Monitoring the progress of a chemical reaction.Choose NMR for: Complete structural elucidation of a novel compound. Determining the precise arrangement of atoms in a molecule, including stereochemistry.

Expert Insight: The synergy between IR and NMR is a cornerstone of modern organic chemistry.[10] IR can quickly confirm the presence of a carbonyl group, for example, while NMR can then definitively determine whether that carbonyl is part of a ketone, aldehyde, ester, or carboxylic acid by analyzing the chemical shifts and coupling patterns of neighboring protons.[10] This combined approach significantly enhances the confidence in structural assignments.[10]

Mass Spectrometry (MS)

Principle: Mass spectrometry determines the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio of its ions.[15][16] The molecule is first ionized, and the resulting molecular ion and its fragment ions are separated and detected.

Comparison with IR:

FeatureInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Identifies functional groups.[15]Determines molecular weight and elemental formula. Provides information about molecular structure through fragmentation patterns.[15][17]
Strengths Excellent for identifying specific bond types.[18]Extremely sensitive, capable of detecting trace amounts of material. Provides the molecular formula of a compound.
Weaknesses Does not provide molecular weight information.[18]Does not directly identify functional groups. Fragmentation can sometimes be complex and difficult to interpret.
Causality of Choice Choose IR for: Confirming the presence of expected functional groups in a synthesized compound.Choose MS for: Determining the molecular weight of a newly synthesized compound. Identifying unknown impurities or degradation products.

Expert Insight: The combination of MS and IR provides highly complementary information.[15] MS can provide the molecular formula, narrowing down the possibilities, while IR can then confirm the presence of specific functional groups, leading to a more complete structural picture.[15]

Raman Spectroscopy

Principle: Raman spectroscopy is another form of vibrational spectroscopy that provides information about molecular vibrations.[11][19] However, instead of measuring the absorption of light, Raman spectroscopy measures the inelastic scattering of light from a molecule.[20]

Comparison with IR:

FeatureInfrared (IR) SpectroscopyRaman Spectroscopy
Information Provided Molecular vibrations based on changes in dipole moment.[19]Molecular vibrations based on changes in polarizability.[19][20]
Strengths Strong signals for polar functional groups (e.g., C=O, O-H).[20] Well-established libraries for spectral matching.Strong signals for non-polar and symmetric bonds (e.g., C=C, C-S).[20] Not affected by water, making it ideal for aqueous samples. Can be used with fiber optics for remote analysis.[20]
Weaknesses Water is a strong IR absorber, which can interfere with the analysis of aqueous samples.[21]Weaker signals than IR for many common functional groups. Can be affected by sample fluorescence.[21]
Causality of Choice Choose IR for: General-purpose functional group analysis, especially for organic compounds with polar bonds.Choose Raman for: Analysis of aqueous solutions. Characterization of carbon materials, polymers, and inorganic compounds. In-situ reaction monitoring.

Expert Insight: IR and Raman spectroscopy are often considered complementary techniques.[19] A vibration that is weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretch of a carbon-carbon double bond in a symmetrically substituted alkene will be very weak in the IR spectrum but will show a strong signal in the Raman spectrum.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical data hinges on the robustness of the experimental protocol. The following sections provide detailed, step-by-step methodologies for acquiring high-quality IR spectra, with a focus on the widely used Attenuated Total Reflectance (ATR) technique.

Experimental Workflow: Acquiring an ATR-FTIR Spectrum

experimental_workflow cluster_prep 1. Instrument & Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis a Instrument Warm-up (30 min) b Clean ATR Crystal a->b c Collect Background Spectrum b->c d Place Sample on Crystal c->d Ready for Sample e Apply Pressure (for solids) d->e Solid Sample f Collect Sample Spectrum d->f Liquid Sample e->f g Baseline Correction f->g h Peak Picking & Integration g->h i Spectral Interpretation & Comparison h->i analytical_techniques cluster_problem cluster_techniques cluster_information Problem Unknown Compound IR IR Spectroscopy Problem->IR NMR NMR Spectroscopy Problem->NMR MS Mass Spectrometry Problem->MS Raman Raman Spectroscopy Problem->Raman Info_IR Functional Groups IR->Info_IR Info_NMR C-H Framework Connectivity NMR->Info_NMR Info_MS Molecular Weight Elemental Formula MS->Info_MS Info_Raman Non-polar Bonds Aqueous Samples Raman->Info_Raman

Caption: Interplay of analytical techniques for compound characterization.

Conclusion: An Integrated Approach to Functional Group Analysis

The characterization of functional groups is a critical step in the journey of drug discovery and development. Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the key chemical functionalities within a molecule. While it may not always provide the complete structural picture on its own, its synergy with other powerful analytical techniques such as NMR, Mass Spectrometry, and Raman spectroscopy creates a formidable toolkit for the modern scientist.

By understanding the fundamental principles, the factors influencing spectral data, and the comparative strengths and weaknesses of each technique, researchers can make informed decisions about the most efficient and effective analytical strategy for their specific needs. The protocols and workflows outlined in this guide are designed to ensure the acquisition of high-quality, reliable data, forming a self-validating system that underpins the integrity of your research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Interpreting Infrared Spectra. Specac. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Demystifying FTIR: A Practical Guide for New Users. White Bear Photonics. [Link]

  • IR Spectrum Interpretation Practice. KPU Pressbooks. [Link]

  • Interpreting Infrared Spectra. Lumen Learning. [Link]

  • How to Interpret IR Spectra. Chemistry Steps. [Link]

  • Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • A Practical Approach for Validation of Compound Identification in Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. ACS Publications. [Link]

  • FDM FTIR Organics. FDM. [Link]

  • Raman spectroscopy in pharmaceutical analysis. Pharmaceutical Technology. [Link]

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

  • KnowItAll IR Spectral Library Collection. Wiley Science Solutions. [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use?. Prometheus. [Link]

  • A Comprehensive Guide to FTIR Analysis. Agilent. [Link]

  • Step-by-step Analysis of FTIR. UniTechLink. [Link]

  • Vibrational Spectroscopy and Chemometrics in Forensic Chemistry: Critical Review, Current Trends and Challenges. Academia.edu. [Link]

  • A development method of FTIR spectroscopy coupled with chemometrics for detection of synthetic drug adulterants of herbal products in quaternary mixture. Scientific Reports. [Link]

  • Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. Contract Pharma. [Link]

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  • Raman spectroscopy in the analysis of food and pharmaceutical nanomaterials. PMC. [Link]

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  • Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. PMC. [Link]

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  • Vibrational spectroscopy for identification of metabolites in biologic samples. The Ohio State University. [Link]

  • Vibrational Spectroscopy in Clinical Analysis. ResearchGate. [Link]

  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). CMRO. [Link]

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A Comparative Guide to the Reproducible Synthesis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of two robust and reproducible synthetic methodologies for the preparation of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocols described herein are designed to be self-validating, with a focus on the underlying chemical principles and practical considerations for successful implementation in a laboratory setting.

Introduction to 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds. The specific substitution pattern of a phenyl group at the 3-position and a basic piperidinylpropyl side chain at the 5-position imparts a unique combination of lipophilicity and basicity, making it a valuable moiety for exploring structure-activity relationships in various therapeutic targets. The synthesis of such 3,5-disubstituted isoxazoles is most reliably achieved through the [3+2] cycloaddition reaction between a nitrile oxide and a terminal alkyne. This approach offers high regioselectivity and is amenable to a variety of functional groups.

This guide will compare two distinct methods for the synthesis of the target molecule, focusing on the in-situ generation of the key benzonitrile oxide intermediate. Both methods utilize a common alkyne precursor, the synthesis of which is also detailed.

Synthesis of the Common Precursor: 5-(Piperidin-1-yl)pent-1-yne

A crucial starting material for both synthetic routes is the terminal alkyne, 5-(piperidin-1-yl)pent-1-yne. This precursor is synthesized via a standard nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)pent-1-yne
  • Reaction Setup: To a round-bottom flask, add piperidine (2.0 equivalents) and anhydrous acetonitrile. Place the flask in an ice bath to cool.

  • Addition of Alkyl Halide: Slowly add 5-chloro-1-pentyne (1.0 equivalent) to the stirred piperidine solution over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the piperidinium hydrochloride salt. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and excess piperidine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil. Further purification can be achieved by vacuum distillation.

Method A: Synthesis via In-situ Generation of Benzonitrile Oxide from Benzaldoxime

This classic and widely-used method involves the oxidation of a readily available aldoxime to generate the nitrile oxide in the presence of the alkyne dipolarophile. N-Chlorosuccinimide (NCS) is a common and effective oxidizing agent for this transformation.

Rationale

The in-situ generation of the nitrile oxide is advantageous as it circumvents the isolation of this often unstable intermediate. The reaction proceeds through the formation of a hydroximoyl chloride, which is then dehydrochlorinated by a base (in this case, often pyridine or triethylamine) to yield the reactive benzonitrile oxide. The cycloaddition then occurs spontaneously with the co-existing alkyne.

Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-(piperidin-1-yl)pent-1-yne (1.0 equivalent) and benzaldoxime (1.1 equivalents) in chloroform.

  • Nitrile Oxide Generation and Cycloaddition: Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. After the addition is complete, add pyridine (1.2 equivalents) dropwise. A mild exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC until the starting materials are consumed.

  • Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine) to afford the pure 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Workflow Diagram (Method A)

Method_A_Workflow cluster_precursor Precursor Synthesis cluster_cycloaddition Cycloaddition Piperidine Piperidine Alkylation N-Alkylation (Acetonitrile) Piperidine->Alkylation Pentyne_Cl 5-Chloro-1-pentyne Pentyne_Cl->Alkylation Alkyne_Product 5-(Piperidin-1-yl)pent-1-yne Alkylation->Alkyne_Product Cycloaddition [3+2] Cycloaddition (Chloroform) Alkyne_Product->Cycloaddition Benzaldoxime Benzaldoxime Benzaldoxime->Cycloaddition NCS N-Chlorosuccinimide NCS->Cycloaddition Pyridine Pyridine Pyridine->Cycloaddition Final_Product_A 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole Cycloaddition->Final_Product_A

Caption: Workflow for Method A.

Method B: Synthesis from Benzohydroximoyl Chloride

This alternative approach involves the pre-synthesis of benzohydroximoyl chloride, which is then used as a stable precursor for the nitrile oxide. The nitrile oxide is generated by dehydrochlorination with a base in the presence of the alkyne.

Rationale

Separating the synthesis of the nitrile oxide precursor from the cycloaddition step can offer better control and potentially higher yields, as the conditions for each step can be optimized independently. Benzohydroximoyl chloride is a relatively stable solid that can be prepared in advance and stored.

Experimental Protocol

Step 1: Synthesis of Benzohydroximoyl Chloride

  • Reaction Setup: Suspend benzaldoxime (1.0 equivalent) in a minimal amount of N,N-dimethylformamide (DMF).

  • Chlorination: Slowly add N-chlorosuccinimide (1.05 equivalents) to the suspension. Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture into ice-water. The benzohydroximoyl chloride will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The product can be used without further purification.

Step 2: [3+2] Cycloaddition

  • Reaction Setup: Dissolve 5-(piperidin-1-yl)pent-1-yne (1.0 equivalent) and benzohydroximoyl chloride (1.1 equivalents) in an inert solvent such as dichloromethane or tetrahydrofuran (THF).

  • Nitrile Oxide Generation and Cycloaddition: Cool the solution in an ice bath and add a solution of triethylamine (1.2 equivalents) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove triethylammonium chloride. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography as described in Method A.

Workflow Diagram (Method B)

Method_B_Workflow cluster_precursor_b Precursor Synthesis cluster_nitrile_oxide_precursor Nitrile Oxide Precursor Synthesis cluster_cycloaddition_b Cycloaddition Piperidine_B Piperidine Alkylation_B N-Alkylation (Acetonitrile) Piperidine_B->Alkylation_B Pentyne_Cl_B 5-Chloro-1-pentyne Pentyne_Cl_B->Alkylation_B Alkyne_Product_B 5-(Piperidin-1-yl)pent-1-yne Alkylation_B->Alkyne_Product_B Cycloaddition_B [3+2] Cycloaddition (DCM or THF) Alkyne_Product_B->Cycloaddition_B Benzaldoxime_B Benzaldoxime Chlorination Chlorination (DMF) Benzaldoxime_B->Chlorination NCS_B NCS NCS_B->Chlorination Hydroximoyl_Chloride Benzohydroximoyl Chloride Chlorination->Hydroximoyl_Chloride Hydroximoyl_Chloride->Cycloaddition_B TEA Triethylamine TEA->Cycloaddition_B Final_Product_B 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole Cycloaddition_B->Final_Product_B

Caption: Workflow for Method B.

Comparative Analysis

ParameterMethod A (In-situ from Benzaldoxime)Method B (From Benzohydroximoyl Chloride)Justification & Expert Insights
Number of Steps 1 pot for cycloaddition2 steps for cycloadditionMethod A is more streamlined for the final cycloaddition step.
Overall Yield Moderate to GoodGood to ExcellentMethod B often provides higher yields due to better control over the generation of the nitrile oxide and fewer side reactions.
Reaction Time 8-12 hours4-6 hours (for cycloaddition)The dehydrochlorination in Method B is typically faster than the in-situ oxidation and elimination in Method A.
Reagent Availability All reagents are common and readily available.Benzohydroximoyl chloride needs to be prepared, but from common starting materials.Both methods utilize accessible reagents.
Scalability GoodExcellentMethod B is often more amenable to scale-up due to better reaction control and potentially easier purification.
Safety Considerations NCS is an oxidant and should be handled with care. Pyridine is toxic and has a strong odor.Benzohydroximoyl chloride is a lachrymator and should be handled in a fume hood. Triethylamine is flammable and corrosive.Standard laboratory safety precautions are required for both methods. The handling of the isolated hydroximoyl chloride in Method B requires specific care.
Reproducibility Generally reliable, but can be sensitive to the quality of reagents and reaction conditions.Highly reproducible due to the use of a stable, isolable intermediate.The stability of the benzohydroximoyl chloride in Method B contributes to its high reproducibility.

Conclusion and Recommendations

Both Method A and Method B represent viable and effective strategies for the synthesis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Method A is a more direct, one-pot approach for the cycloaddition step and is well-suited for smaller-scale synthesis and rapid analogue generation where procedural simplicity is prioritized. Its reliance on common laboratory reagents makes it an attractive option for many research settings.

Method B , while involving an additional synthetic step for the preparation of the benzohydroximoyl chloride, offers superior control over the reaction, which often translates to higher yields, shorter reaction times for the cycloaddition, and greater reproducibility, especially on a larger scale. The ability to prepare and store the nitrile oxide precursor is a significant advantage for planned synthetic campaigns.

For researchers prioritizing efficiency and high throughput for initial screening, Method A is a strong choice. For those focused on process development, scalability, and maximizing yield, the investment in the two-step approach of Method B is highly recommended.

References

  • Wallace, O. B. (2001). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), Comprehensive Organic Synthesis II (Vol. 4, pp. 1099-1155). Elsevier. [Link]

  • Caramella, P., & Grünanger, P. (1984). Nitrile Oxides and Imines. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). Wiley. [Link]

  • Liu, K.-C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of hydroximoyl chlorides. The Journal of Organic Chemistry, 45(19), 3916–3918. [Link]

  • Kim, J. N., & Ryu, E. K. (1992). A convenient synthesis of 3-aryl-5-methylisoxazoles from aryl aldoximes. Synthetic Communications, 22(12), 1773-1776. [Link]

  • Cope, A. C., & Ciganek, E. (1963). Methylenecyclohexane and N,N-Dimethyl-N-dodecylamine Oxide. In Organic Syntheses (Vol. 4, p. 612). [Link] (Illustrates a similar N-alkylation procedure).

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous isoxazole compounds, 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole should be treated as a potentially hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation: Many isoxazole derivatives are classified as skin and eye irritants[2][3][4]. Direct contact may cause redness, itching, and pain. Serious eye contact could lead to more severe damage.

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of related compounds may be harmful, potentially causing irritation to the digestive and respiratory tracts[3][5].

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely unknown. It is prudent to assume potential for unknown chronic effects and handle it with appropriate care[4].

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition is expected to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[2]. This is a critical consideration for the final disposal method, which is typically high-temperature incineration.

Table 1: Mandatory Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To prevent eye contact from splashes or aerosols, which may cause serious irritation[3].
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, absorption, and potential irritation or sensitization. Always check glove compatibility charts.
Body Protection Standard laboratory coat.To protect skin and clothing from accidental spills and contamination[6].
Respiratory Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling outside of a fume hood.To prevent inhalation of dust or vapors, which may be harmful[3].

Section 2: Immediate Spill Management Protocol

Accidents can happen. A swift and correct response is critical to maintaining a safe laboratory environment.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS department.

  • Ensure Ventilation: Work within a certified chemical fume hood or ensure the area is well-ventilated[7].

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the PPE outlined in Table 1.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep up the material, avoiding dust generation[8].

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable, and clearly labeled container for hazardous chemical waste[4].

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as contaminated waste[5].

  • Dispose: The collected spill waste must be disposed of following the procedures in Section 4.

Section 3: Waste Segregation and Collection

Proper segregation is the foundation of safe and compliant chemical waste disposal. It prevents dangerous reactions in waste containers and ensures the waste is routed to the correct treatment facility[9].

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole and its associated waste. A glass bottle is often suitable for liquid waste[9].

  • Labeling: The waste container label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole"

    • An accurate list of all components and their approximate concentrations (including solvents).

    • The relevant hazard pictograms (e.g., irritant, harmful).

    • The date the waste was first added to the container.

  • Waste Streams:

    • Pure Compound/Concentrated Solutions: Collect unused or expired pure compounds and concentrated solutions in a dedicated container.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper that are contaminated with the compound should be collected in a separate, sealed plastic bag or container, clearly labeled as "Solid Hazardous Waste" with the chemical name.

    • Aqueous Solutions: Dilute aqueous solutions should not be disposed of down the drain[10]. They must be collected as hazardous aqueous waste.

    • Organic Solvent Solutions: Solutions of the compound in organic solvents must be collected in a container designated for that specific solvent waste stream (e.g., "Non-Halogenated Organic Solvent Waste").

Section 4: Core Disposal Workflow

The guiding principle for the disposal of specialized organic compounds is that they must be managed by a licensed and approved waste disposal facility[2][11]. Your responsibility as a researcher is to ensure the waste is safely collected, identified, and prepared for pickup by your institutional EHS or their designated contractor.

Step 1: Waste Identification and Segregation

  • As soon as waste is generated, identify its category (pure compound, contaminated solid, organic solution, etc.) and place it in the correct, pre-labeled waste container as described in Section 3.

Step 2: Container Management

  • Keep the waste container tightly closed when not in use[7].

  • Store the container in a well-ventilated area, away from heat or ignition sources, and in secondary containment to catch any potential leaks[11].

Step 3: Waste Accumulation

  • Accumulate waste in your laboratory's designated Satellite Accumulation Area (SAA) or as directed by your EHS department. Adhere to all institutional limits on the volume of waste stored and the time it can be held.

Step 4: Requesting Disposal

  • Once your waste container is full or you have finished the project, submit a chemical waste pickup request through your institution's EHS portal or designated procedure.

Step 5: Handover to Professionals

  • Ensure all container labeling is accurate and legible before the scheduled pickup. EHS or their certified waste management partner will then transport the waste for final disposal, which for this type of compound is typically high-temperature incineration with flue gas scrubbing to handle the nitrogen oxides produced[7].

Section 5: Visualization of Disposal Decision Workflow

The following diagram illustrates the logical flow for handling waste containing 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

G start Waste Generation (3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole) is_spill Is it an Accidental Spill? start->is_spill spill_protocol Execute Spill Management Protocol (Section 2) is_spill->spill_protocol Yes waste_type Identify Waste Type is_spill->waste_type No (Routine Waste) spill_protocol->waste_type solid_pure Unused/Expired Pure Solid waste_type->solid_pure Solid solid_cont Contaminated Solids (Gloves, Tips, etc.) waste_type->solid_cont Contaminated Solid liquid_solv Solution in Organic Solvent waste_type->liquid_solv Liquid (Organic) liquid_aq Dilute Aqueous Solution waste_type->liquid_aq Liquid (Aqueous) collect_solid_pure Collect in 'Pure Solid Waste' Container solid_pure->collect_solid_pure collect_solid_cont Collect in Labeled Bag/ Container for Contaminated Solids solid_cont->collect_solid_cont collect_liquid_solv Collect in Designated 'Solvent Waste' Container liquid_solv->collect_liquid_solv collect_liquid_aq Collect in 'Aqueous Waste' Container liquid_aq->collect_liquid_aq labeling Ensure Proper Labeling: - Chemical Name - Hazards - Constituents collect_solid_pure->labeling collect_solid_cont->labeling collect_liquid_solv->labeling collect_liquid_aq->labeling storage Store Securely in Secondary Containment labeling->storage ehs_pickup Request Pickup from EHS / Licensed Waste Contractor storage->ehs_pickup end Final Disposal via High-Temperature Incineration ehs_pickup->end

Caption: Disposal workflow for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole waste.

Section 6: Prohibited Disposal Methods

To protect personnel, infrastructure, and the environment, the following disposal methods are strictly prohibited.

Table 2: Disposal "Don'ts"
Prohibited ActionRationale
Do NOT pour down the drain. This compound's environmental fate is unknown, and it may be toxic to aquatic life. Sewer systems are not designed to treat this type of chemical waste[7].
Do NOT discard in regular trash. This is a chemical waste, not communal waste. It poses a risk to sanitation workers and can contaminate landfills[12].
Do NOT allow to evaporate in a fume hood. While a method for some volatile solvents, it is not appropriate for non-volatile or potentially toxic compounds as it releases them into the environment[10].
Do NOT mix with incompatible waste. Never mix with strong acids, bases, or oxidizing agents unless part of a specific neutralization protocol. This can cause violent reactions.

By adhering to these rigorous, safety-first protocols, you contribute to a culture of responsibility and ensure the safe and environmentally sound management of laboratory chemical waste.

References

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  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [URL: https://www.epfl.
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  • Isoxazole - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC122840050&productDescription=Isoxazole%2C+99%2B%25&vendorId=VN00032119&countryCode=US&language=en]
  • 3-phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride (C17H22N2O). PubChemLite. [URL: https://pubchemlite.org/compound/3-phenyl-5-(3-piperidinopropyl)isoxazole_hydrochloride_C17H22N2O_CID_14162]
  • 3-Hydroxy-5-methylisoxazole - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h3275]
  • Material Safety Data Sheet - 3-Methyl-4-isoxazolecarboxylic acid. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/29806.htm]
  • BD02548854 - SAFETY DATA SHEET. BLD Pharmatech. [URL: https://www.bldpharm.com/products/BD02548854.html]
  • Bis(3-methyl-1-phenyl-5-pyrazolone) Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [URL: https://www.kishida.co.jp/english/product/sds/0917E-1.pdf]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Safety_Tables/Safe_Laboratory_Practices%3A_Handling_and_Disposing_of_Organic_Substances]
  • Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives. Adichunchanagiri University. [URL: https://www.sciencedirect.com/science/article/pii/S002228602101689X]
  • N-phenylpiperidin-4-amine Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/30898m.pdf]
  • N-[(3-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Env. Fate/Transport. U.S. Environmental Protection Agency (EPA). [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?
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  • 3-phenyl-5-(1-piperidin-1-ium-1-ylethyl)-1,2-oxazole;chloride. Echemi. [URL: https://www.echemi.com/products/pd202104191638361-14716-61-1.html]
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  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [URL: https://www.biomchem.com/article_184850_c64f69911e3b5e4063234d715978f833.pdf]
  • ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. [URL: https://www.researchgate.net/publication/265821098_ISOXAZOLE_-_A_POTENT_PHARMACOPHORE]
  • Process for the preparation of isoxazoline derivatives. Google Patents. [URL: https://patents.google.
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Navigating the Unseen: A Guide to Personal Protective Equipment for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, novel chemical entities like 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole (CAS No. 895-73-8) represent both the frontier of innovation and a frontier of unknown variables.[1] As a research chemical, its toxicological profile is not yet fully characterized. This guide is built on a foundation of caution and best practices, treating the compound as potentially hazardous until proven otherwise. Our core directive is to empower you, the researcher, with the knowledge to operate safely and effectively. This is not just about following rules; it's about understanding the "why" behind each safety measure to build a culture of intrinsic safety in your laboratory.

The Precautionary Principle: A Rational Approach to Unknowns

When a comprehensive Safety Data Sheet (SDS) is unavailable, we must infer potential hazards from the compound's constituent chemical moieties—the isoxazole ring, the phenyl group, and the piperidine side chain. Isoxazole derivatives can exhibit a range of biological activities and potential toxicities.[2] Therefore, it is prudent to assume this compound may be harmful if ingested, a skin and eye irritant, and may have unknown long-term health effects.[3][4] Adherence to the Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in laboratories is mandatory.[5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure.[6][7] It is the last and most personal line of defense, complementing engineering controls like fume hoods.[8] The following recommendations are based on a thorough hazard assessment for a compound of this nature.

Eye and Face Protection: A Non-Negotiable Standard

The eyes are highly susceptible to chemical splashes and airborne particles.[9]

  • Minimum Requirement: At all times, in any area where this chemical is handled or stored, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9]

  • Elevated Risk Scenarios: For procedures involving a risk of splashing (e.g., preparing solutions, transferring liquids, performing reactions), chemical splash goggles are required.

  • Maximum Protection: When handling larger quantities (>50 mL of solution) or when the splash potential is significant, a face shield must be worn in addition to chemical splash goggles.[10] A face shield alone is not adequate protection.

Hand Protection: The Critical Barrier

Your hands are the most likely part of your body to come into direct contact with the chemical.[9]

  • Incidental Contact: For handling sealed containers or performing tasks with minimal risk of direct contact, single-use nitrile gloves are the minimum requirement.

  • Extended Contact or Immersion: When preparing solutions or when direct contact is likely, double-gloving with nitrile gloves is recommended. For sustained work, consider using thicker, chemically resistant gloves (e.g., neoprene or Silver Shield®/4H®) with an outer pair of nitrile gloves for dexterity. Always consult a glove compatibility chart for the specific solvent being used.

  • Immediate Action: If a glove is contaminated, remove it immediately using the proper technique, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.[3]

Body Protection: Shielding from Spills and Splashes

Your lab coat is more than a uniform; it's a piece of protective equipment.

  • Standard Use: A flame-resistant laboratory coat is required for all work with this compound. It should be fully buttoned with sleeves rolled down.

  • High-Hazard Operations: When handling larger volumes or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Guarding Against Inhalation

While this compound is a solid, the generation of dust or aerosols is a primary concern for respiratory exposure.

  • Engineering Controls First: All procedures that could generate dust or aerosols (e.g., weighing, preparing stock solutions from powder) must be performed within a certified chemical fume hood or a ventilated balance enclosure.[4]

  • When Respirators are Necessary: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an N95 or higher particulate filter is the minimum. A full risk assessment by your institution's environmental health and safety (EHS) department may be required to determine the appropriate level of respiratory protection.[5]

Operational and Disposal Plans

Step-by-Step Guidance for Safe Handling
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store in a cool, dry, well-ventilated area, away from incompatible materials.

    • The container should be clearly labeled with the chemical name, CAS number, and any known hazard warnings.

  • Weighing the Solid Compound:

    • Perform this task in a chemical fume hood or a powder containment hood.

    • Wear full PPE, including double gloves.

    • Use a disposable weigh boat or paper.

    • Clean the balance and surrounding area with a damp cloth after use to remove any residual dust. Dispose of the cloth as hazardous waste.

  • Preparing Solutions:

    • Always conduct this procedure in a chemical fume hood.

    • Add the solid to the solvent slowly to avoid splashing.

    • If the solution requires heating or sonication, ensure the vessel is appropriately vented.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Caption: PPE Donning and Doffing Sequence.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials that come into contact with 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole must be considered hazardous waste.

  • Waste Segregation: Use separate, clearly labeled, and sealed containers for:

    • Solid waste (unused chemical, contaminated weigh boats, etc.).

    • Liquid waste (reaction mixtures, solvent rinses).

    • Contaminated sharps (needles, etc.).

    • Contaminated PPE (gloves, disposable lab coats).

  • Container Management: Waste containers must be kept closed except when adding waste.[11] They should be stored in a designated satellite accumulation area within the lab.

  • Final Disposal: All waste must be disposed of through your institution's certified hazardous waste management program.[12][13] Never dispose of this chemical or its waste down the drain or in the regular trash.

Summary of Personal Protective Equipment

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Safety GogglesDouble Nitrile GlovesLab CoatRequired (Fume Hood)
Preparing Solutions Safety GogglesDouble Nitrile GlovesLab CoatRequired (Fume Hood)
Conducting Reaction Safety GogglesDouble Nitrile GlovesLab CoatRequired (Fume Hood)
Handling >50mL / Splash Risk Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronRequired (Fume Hood)
Spill Cleanup Goggles & Face ShieldHeavy-Duty GlovesLab Coat & ApronRequired (Consult EHS)

By integrating these safety protocols into your daily workflow, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research. Safety is not an impediment to discovery; it is an essential component of it.

References

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available from: [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Available from: [Link]

  • Excedr. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available from: [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available from: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Byrd, A. S., & Blevins, D. Z. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Available from: [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Lab Safety. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available from: [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Available from: [Link]

  • University of Illinois Urbana-Champaign Division of Research Safety. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Available from: [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Oklahoma State University Environmental Health & Safety. (n.d.). Laboratory Safety Rules. Available from: [Link]

  • Moshang Chemical. (n.d.). 3-phenyl-N-(3-(piperidin-1-yl)propyl)isoxazole-5-carboxamide. Available from: [Link]

  • Howei. (n.d.). 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. Available from: [Link]

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Retrosynthesis Analysis

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3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

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